DBCO-PEG2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c26-13-15-31-17-18-32-16-14-27-24(29)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXOUGGKQHBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Action Potential of DBCO-PEG2-amine: An In-depth Technical Guide to its Bioconjugation Capabilities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioconjugation capabilities of DBCO-PEG2-amine, a heterobifunctional linker at the forefront of advancements in life sciences and therapeutic development. This molecule's unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a primary amine, offers a versatile platform for the precise engineering of complex biomolecular conjugates. This guide will delve into the quantitative aspects of its reactivity, provide detailed experimental protocols for its application, and visualize key workflows and pathways where it plays a critical role.
Core Principles of this compound Functionality
This compound is a powerful tool for bioconjugation due to its dual reactivity. The DBCO moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction allows for the highly specific and efficient covalent ligation of DBCO to azide-functionalized molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2]
Simultaneously, the terminal primary amine group provides a reactive site for conventional amine chemistry, enabling conjugation to molecules bearing carboxylic acids or activated esters (e.g., NHS esters) through the formation of stable amide bonds.[3][4] The short PEG2 spacer enhances aqueous solubility and provides a flexible linker that can reduce steric hindrance during conjugation.[4]
Quantitative Data on this compound Reactivity and Stability
The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize key quantitative data regarding the reaction kinetics and stability of DBCO moieties, providing a basis for experimental design and optimization.
Table 1: Second-Order Rate Constants for DBCO-Azide SPAAC Reactions
The rate of the SPAAC reaction is influenced by factors such as pH, temperature, and the specific buffer system used. Generally, higher pH values tend to accelerate the reaction.
| Buffer System (pH) | Temperature (°C) | Model Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| PBS (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | |
| HEPES (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | |
| DMEM | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59–0.97 | |
| RPMI | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27–0.77 | |
| HBS (7.4) | 25 | Azido-peptide | 0.34 |
Note: The presence of a PEG linker on a DBCO-modified antibody has been shown to enhance reaction rates by approximately 31 ± 16%.
Table 2: Stability of DBCO Moieties in Various Conditions
The stability of the DBCO group is crucial for ensuring its reactivity is preserved until the desired conjugation event. While generally stable in aqueous buffers, its reactivity can be compromised by certain reagents and conditions.
| Condition | Stability of DBCO | Half-life | Reference(s) |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose 3-5% reactivity over 4 weeks at 4°C or -20°C. | Not specified | |
| Glutathione (GSH) | Reactive | ~71 minutes | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | >24 hours | |
| Acidic Conditions | Generally stable | Not specified | |
| Basic Conditions (pH 10) | Shows some instability | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol 1: Two-Step Protein Labeling and Conjugation
This protocol describes the labeling of a protein with an azide-containing payload using this compound as a linker.
Step 1: Activation of Carboxyl Groups on the Payload and Conjugation to this compound
-
Reagent Preparation:
-
Dissolve the carboxyl-containing payload in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same solvent.
-
-
Activation and Conjugation:
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the payload solution.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl groups.
-
Add 1.0 equivalent of this compound to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the DBCO-payload conjugate using an appropriate method such as preparative HPLC.
-
Step 2: Conjugation of DBCO-Payload to an Azide-Modified Protein
-
Reagent Preparation:
-
Dissolve the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Dissolve the purified DBCO-payload conjugate in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-payload conjugate to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Remove unreacted DBCO-payload conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize the final protein conjugate using SDS-PAGE to confirm the increase in molecular weight and determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Protocol 2: Labeling of an Amine-Containing Biomolecule with a DBCO Moiety
This protocol details the direct conjugation of this compound to a biomolecule containing a reactive carboxyl group (or one that has been activated to an NHS ester).
-
Reagent Preparation:
-
If starting with a carboxylated biomolecule, activate it with EDC and NHS as described in Protocol 1, Step 1.
-
If starting with an NHS ester-activated biomolecule, dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Dissolve this compound in a compatible buffer (e.g., PBS, pH 7.2-8.0).
-
-
Conjugation Reaction:
-
Add the activated biomolecule solution to the this compound solution. A 1.5- to 3-fold molar excess of the activated biomolecule is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
-
Purify the DBCO-labeled biomolecule using dialysis, size-exclusion chromatography, or HPLC.
-
Visualizing the Role of this compound in Advanced Applications
The unique properties of this compound make it a valuable tool in the development of sophisticated bioconjugates for therapeutic and diagnostic applications. The following diagrams, generated using the DOT language, illustrate its role in key workflows.
Conclusion
This compound stands out as a highly versatile and efficient heterobifunctional linker for a wide array of bioconjugation applications. Its dual reactivity, enabling both copper-free click chemistry and standard amine coupling, provides researchers with a powerful tool for the construction of well-defined and functional biomolecular conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of this compound in their research and development endeavors. From the synthesis of next-generation antibody-drug conjugates and PROTACs to the development of targeted drug delivery systems, this compound is poised to continue to be a key enabler of innovation in the life sciences.
References
Navigating Bioconjugation: A Technical Guide to the Solubility and Stability of DBCO-PEG2-amine
For Immediate Release
A deep dive into the physicochemical characteristics of DBCO-PEG2-amine, a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and Proteolysis Targeting Chimeras (PROTACs), reveals key solubility and stability properties crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes available data, outlines detailed experimental protocols, and provides visual workflows to empower the scientific community in harnessing the full potential of this versatile molecule.
This compound combines a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a primary amine, offering a dual functionality for covalent bond formation. The DBCO group facilitates copper-free click chemistry with azide-containing molecules, a bioorthogonal reaction valued for its high efficiency and biocompatibility.[1] Concurrently, the terminal amine group readily reacts with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[2][3]
Solubility Profile
The inclusion of a hydrophilic PEG spacer significantly enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety.[2][3] While precise quantitative solubility data for this compound is not extensively published, the available information from suppliers and related compounds provides a strong qualitative and semi-quantitative understanding.
Data Presentation: Solubility of this compound and Related Compounds
| Solvent | This compound | DBCO-PEG-Amine (General) | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Commonly used for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Soluble | Another recommended solvent for stock solutions. |
| Dichloromethane (DCM) | Soluble | Soluble | Suitable for various organic synthesis steps. |
| Chloroform | Not specified | Soluble | |
| Aqueous Solvents | |||
| Water | Low solubility suggested (<1 mg/mL) | Soluble (for longer PEG chains) | The short PEG2 spacer provides some hydrophilicity, but it may not be sufficient for high aqueous solubility on its own. Formulations with co-solvents are often necessary for in-vivo applications. |
| Ethanol | Soluble (with potential for precipitation) | Not specified | Can be used, but solubility might be limited. |
Stability Characteristics
The stability of this compound is paramount for its successful application in multi-step syntheses and biological environments. The primary points of consideration are the strained alkyne of the DBCO group and the amide bond within the linker's backbone.
Data Presentation: Stability of this compound
| Condition | Component | Stability Profile | Recommendations |
| Storage (Solid) | Whole Molecule | Stable for years at -20°C and up to 2 years at 4°C. | Store desiccated and protected from light. |
| Storage (In Solvent) | Whole Molecule | Stable for up to 6 months at -80°C and 1 month at -20°C in a suitable organic solvent like DMSO. | Avoid repeated freeze-thaw cycles. Prepare fresh aqueous solutions before use. |
| pH | DBCO group | Generally stable in the pH range of 6-9. Susceptible to degradation under acidic conditions (pH < 5). | Use buffers within the recommended pH range for bioconjugation reactions. |
| Amide bond | Highly stable under typical bioconjugation conditions (pH 7-9). | Hydrolysis can occur under strongly acidic or basic conditions over extended periods. | |
| Cellular Environment | DBCO group | Moderate stability; one study showed 36% degradation after 24 hours in immune phagocytes. | The intracellular environment can contribute to the degradation of the DBCO moiety. |
Experimental Protocols
Detailed methodologies are essential for the reproducible and effective use of this compound. Below are generalized protocols for key applications.
Protocol 1: General Procedure for Aqueous Solubility Determination
This protocol outlines a method to estimate the aqueous solubility of this compound using a shake-flask method followed by HPLC quantification.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to reach equilibrium.
-
-
Sample Preparation:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable mobile phase.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standards.
-
Protocol 2: Stability Assessment in Aqueous Buffer via HPLC
This protocol allows for the evaluation of the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Aqueous buffers of desired pH values (e.g., pH 4, 7.4, 9)
-
Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector and a validated stability-indicating method
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the different aqueous buffers to a final known concentration.
-
-
Incubation:
-
Aliquot the solutions into vials and incubate them at the different temperatures.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
If necessary, quench any reaction by freezing the sample.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition. This can be used to determine degradation kinetics, such as the half-life.
-
Protocol 3: General Bioconjugation to a Carboxylic Acid-Containing Molecule
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid functional group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Amide coupling reagents (e.g., EDC, HATU)
-
Anhydrous DMF or DMSO
-
Quenching agent (e.g., Tris buffer)
Procedure:
-
Activation of Carboxylic Acid (if necessary):
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA). Stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.0-1.2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining active esters with a small amount of Tris buffer or water.
-
Purify the conjugate using an appropriate method, such as preparative HPLC or column chromatography.
-
Mandatory Visualizations
References
Applications of DBCO-PEG2-amine in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, application, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the DBCO-PEG2-amine linker. This bifunctional linker is a valuable tool in targeted protein degradation, offering a streamlined approach to PROTAC development through copper-free click chemistry.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based PROTAC linker that facilitates the synthesis of PROTACs through a highly efficient and bioorthogonal conjugation method. Its structure comprises three key functional components:
-
Dibenzocyclooctyne (DBCO) group: This strained alkyne enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and specific conjugation to an azide-modified binding ligand.
-
PEG2 spacer: The short diethylene glycol spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which is often a challenge for these large and complex molecules.
-
Amine (NH2) group: This terminal primary amine provides a reactive handle for standard amide bond formation with a carboxylic acid-functionalized E3 ligase ligand.
Physicochemical Properties
The properties of the this compound linker contribute significantly to the overall characteristics of the final PROTAC molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₉N₃O₄ | |
| Molecular Weight | 435.52 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 11 |
PROTAC Synthesis Using this compound
The synthesis of a PROTAC using this compound typically involves a two-step modular approach, leveraging both amide coupling and copper-free click chemistry.
Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a PROTAC targeting the BRD4 protein, using JQ1 as the POI-binding ligand and pomalidomide as the E3 ligase (Cereblon) ligand.
Step 1: Amide Coupling of this compound and Pomalidomide-acid
-
Reagents and Materials:
-
This compound
-
Pomalidomide-C4-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Pomalidomide-C4-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the DBCO-PEG2-Pomalidomide conjugate.
-
Step 2: SPAAC Reaction with Azide-Functionalized JQ1
-
Reagents and Materials:
-
DBCO-PEG2-Pomalidomide conjugate (from Step 1)
-
(+)-JQ1-PEG4-Azide
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Dissolve the DBCO-PEG2-Pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Biological Evaluation of PROTACs
The efficacy of a synthesized PROTAC is assessed through a series of in vitro assays to determine its ability to induce the degradation of the target protein and its functional consequences.
Protein Degradation Analysis
Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with the PROTAC. Key parameters derived from this analysis are the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).
Illustrative Degradation Efficacy Data for a BRD4-Targeting PROTAC
Note: The following data is illustrative for a PROTAC with a short-chain PEG linker and may not represent the exact performance of a PROTAC synthesized with this compound. Experimental conditions can influence the results.
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source(s) |
| Illustrative-1 | BRD4 | MDA-MB-231 | 280 | 77 | |
| Illustrative-2 | BRD4 | BxPC3 | 165 | >90 |
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine Dₘₐₓ.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
-
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for successful protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can be used to detect and quantify protein-protein interactions in living cells, making it well-suited for studying PROTAC-induced ternary complex formation.
Illustrative Ternary Complex Formation Data
Note: This data is illustrative and serves to provide an example of the type of data obtained from ternary complex formation assays.
| PROTAC ID | Ternary Complex Components | Assay Type | EC₅₀ (nM) | Cooperativity (α) | Source(s) |
| Illustrative-3 | BRD4 / PROTAC / VHL | TR-FRET | 50 | 18.7 |
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect the cells with expression vectors for the POI fused to NanoLuc® luciferase (e.g., BRD4-NLuc) and the E3 ligase component fused to HaloTag® (e.g., HaloTag-CRBN).
-
-
Assay Procedure:
-
Seed the transfected cells into a white 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
Prepare a serial dilution of the PROTAC and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the ternary complex formation profile and the EC₅₀ value.
-
Signaling Pathways and Downstream Effects
The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways. Understanding these effects is crucial for elucidating the mechanism of action and the therapeutic potential of the PROTAC.
Case Study: BRD4 Degradation and Downstream c-Myc Repression
BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc. By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a powerful and versatile linker for the modular synthesis of PROTACs. Its key features—a DBCO group for copper-free click chemistry, a hydrophilic PEG spacer, and a reactive amine handle—facilitate a streamlined and efficient workflow for PROTAC development. By enabling the rapid assembly of PROTAC libraries, this linker accelerates the optimization of linker length, composition, and attachment points, which are critical for achieving potent and selective protein degradation. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets.
References
The Strategic Role of the PEG2 Spacer in DBCO-PEG2-amine: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. The DBCO-PEG2-amine linker is a heterobifunctional reagent that leverages the power of copper-free click chemistry for precise bioconjugation. This technical guide provides an in-depth examination of the function of the discrete PEG2 spacer within this linker, offering quantitative data, detailed experimental protocols, and visual workflows to inform rational drug design and development.
Core Components and Functionality of this compound
This compound is comprised of three key functional moieties:
-
Dibenzocyclooctyne (DBCO): An azide-reactive group that enables covalent bond formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers, making it ideal for conjugating molecules to sensitive biological samples.
-
Amine (NH2): A primary amine group that can be readily conjugated to molecules containing activated esters (like NHS esters) or carboxylic acids, forming a stable amide bond.
-
PEG2 Spacer: A short polyethylene glycol linker consisting of two ethylene glycol units. This spacer is the central focus of this guide, and its functions are multifaceted.
The Pivotal Functions of the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, in a linker architecture is a strategic design choice that addresses several challenges in bioconjugation.[1]
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[1] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic nature of the PEG2 spacer helps to shield the hydrophobic drug, thereby preventing aggregation and improving the solubility and stability of the conjugate.[1][2] This is a critical factor in the development of ADCs with optimal DARs.
Improved Pharmacokinetics
By increasing the hydrophilicity of the conjugate, the PEG2 spacer contributes to an altered biodistribution and a longer circulation half-life. The PEG chain forms a "hydration shell" around the conjugate, which increases its hydrodynamic size and shields it from clearance mechanisms. This leads to slower plasma clearance and increased overall exposure (Area Under the Curve - AUC), allowing for more of the therapeutic agent to reach the target tumor site.
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate is internalized into the target cell.
Quantitative Impact of PEG Spacer Length on ADC Properties
The length of the PEG spacer has a significant impact on the physicochemical and pharmacological properties of an ADC. While longer PEG chains can offer greater solubility and extended half-life, a shorter PEG2 spacer provides a balance of these benefits without introducing excessive flexibility or potentially reducing in vitro potency due to steric hindrance.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (Glucuronide-MMAE Linker)
| Linker | PEG Units | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) |
| ADC with PEG2 Linker | 2 | 330 | 12,000 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 |
| ADC with PEG24 Linker | 24 | 290 | 10,000 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)
Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Chain Sizes
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa | 31.9 nM | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | Extended 11.2-fold |
(Data from a study on affibody-based drug conjugates)
These data illustrate a general trend where longer PEG chains improve pharmacokinetic parameters but may decrease in vitro cytotoxicity. The optimal PEG length is therefore a critical parameter to be determined empirically for each specific ADC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using this compound.
Protocol for Antibody Modification with DBCO-PEG2-NHS Ester
This protocol describes the introduction of a DBCO group onto an antibody via its primary amine residues using a DBCO-PEG2-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-PEG2-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Spin desalting column or other buffer exchange/purification system.
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 5- to 30-fold molar excess of the DBCO-PEG2-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG2-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol for Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., drug, peptide, or oligonucleotide).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-24 hours. The optimal time and temperature (4°C to 37°C) will depend on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted azide-functionalized molecule.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency of the resulting ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-144 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualizing Workflows and Mechanisms
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for creating and evaluating an ADC using this compound.
Caption: Workflow for ADC synthesis and characterization.
Signaling Pathway: ADC Mechanism of Action
This diagram illustrates the mechanism of action of an ADC following binding to a target cancer cell.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Conclusion
The PEG2 spacer in this compound, though a small component, plays a disproportionately significant role in the successful design and development of advanced bioconjugates like ADCs. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. A thorough understanding of the function of the PEG2 spacer, supported by quantitative data and robust experimental protocols, is essential for researchers and scientists aiming to create the next generation of targeted therapeutics. The rational selection of linker components, including the PEG spacer length, is paramount to optimizing the therapeutic index of these promising drugs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DBCO-PEG2-amine
This guide provides a comprehensive overview of the physical properties, molecular weight, and core applications of this compound, a heterobifunctional linker critical in modern bioconjugation, diagnostics, and therapeutic development.
Introduction
This compound is a versatile chemical tool widely employed in chemical biology, drug discovery, and biomedical engineering.[1] It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups: a dibenzocyclooctyne (DBCO) group and a primary amine.[2][3] The DBCO moiety facilitates copper-free click chemistry, a highly efficient and bioorthogonal reaction, while the amine group allows for conventional amide bond formation with carboxylic acids or activated esters.[2][4]
These functional ends are connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility, reduces steric hindrance, and improves the stability of the resulting conjugates, making it an invaluable reagent for developing complex biomolecules. Its most prominent applications include the synthesis of antibody-drug conjugates (ADCs), the development of diagnostic probes, and the construction of Proteolysis Targeting Chimeras (PROTACs).
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below. Data is aggregated from multiple suppliers and presented for easy comparison.
General and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₉N₃O₄ | |
| Molecular Weight | 435.52 g/mol | |
| Exact Mass | 435.215 Da / 435.2200 Da | |
| CAS Number | 2250216-96-5 | |
| Appearance | Solid at room temperature | |
| Purity | >95% to >98% | |
| LogP | 0.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 11 |
Solubility and Storage
| Property | Details | Source(s) |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage (Powder) | Long-term (months to years) at -20°C. Short-term (days to weeks) at 0-4°C. | |
| Storage (In Solvent) | Up to 6 months at -80°C. Up to 1 month at -20°C. | |
| Shipping Condition | Shipped at ambient temperature; stable for several days/weeks. |
Core Applications and Experimental Protocols
This compound's dual reactivity makes it suitable for a two-step sequential conjugation strategy, which is foundational for building complex molecular architectures.
Logical Workflow for Dual Conjugation
The diagram below illustrates a typical workflow where the amine and DBCO groups are reacted sequentially to link two different molecules.
Caption: Sequential bioconjugation workflow using this compound.
Protocol 1: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the reaction of the DBCO group with an azide-functionalized molecule (e.g., a protein, oligonucleotide, or small molecule). This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction Buffer: Amine-free and azide-free buffer, such as PBS (Phosphate-Buffered Saline) at pH 7.2-7.5.
-
Anhydrous DMSO or DMF for stock solutions.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve your azide-containing molecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for a protein).
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the azide-containing molecule. A molar excess of 1.5 to 3 equivalents of the DBCO reagent relative to the azide molecule is recommended.
-
If using a high concentration of DMSO, ensure the final percentage in the reaction mixture does not exceed 20% to avoid denaturation of sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a suitable method based on the product's properties. Options include:
-
Dialysis: For large biomolecules like proteins.
-
Size Exclusion Chromatography (SEC): To separate based on size.
-
Reverse Phase HPLC: For small molecules or peptides.
-
-
Protocol 2: Amine-Reactive Conjugation
This protocol describes the reaction of the primary amine of this compound with a molecule containing a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-activated molecule of interest
-
Reaction Buffer: Amine-free buffer at pH 7-9, such as PBS (pH 7.4) or borate buffer (50 mM, pH 8.5). Do not use Tris or glycine buffers.
-
Anhydrous DMSO or DMF.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the NHS-activated molecule in anhydrous DMSO or DMF.
-
Dissolve this compound in the reaction buffer.
-
-
Reaction Setup:
-
Add the NHS-activated molecule to the this compound solution. Use a 5- to 20-fold molar excess of the NHS ester for efficient conjugation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours, with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting DBCO-functionalized conjugate using dialysis, SEC, or HPLC as appropriate for the product.
-
Application in PROTAC Development
This compound is a valuable PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC mechanism of action for targeted protein degradation.
In this context, this compound serves as the "linker" component. Its defined length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, which is a key determinant of PROTAC efficacy. Researchers can use its orthogonal reactive handles to first conjugate a ligand for the protein of interest and subsequently attach the E3 ligase ligand.
References
Technical Guide: DBCO-PEG2-amine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-PEG2-amine, a bifunctional linker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document outlines its chemical properties, presents key quantitative data, details experimental protocols for its use, and visualizes a primary application workflow.
Core Compound Information
This compound is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The DBCO moiety enables copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3] The terminal primary amine provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups.[4] The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2250216-96-5 | |
| Chemical Formula | C₂₅H₂₉N₃O₄ | |
| Molecular Weight | 435.52 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | Powder: -20°C (long-term); In solvent: -80°C (months) |
Quantitative Data for Experimental Design
Successful bioconjugation relies on understanding the stability of the reagents and the parameters of the reaction conditions. The following tables summarize key data for planning experiments with DBCO-containing linkers.
Table 2: Aqueous Stability of DBCO Moiety in a DBCO-PEG-Acid Linker
This data, for the closely related DBCO-NHCO-PEG4-acid, provides a strong indication of the stability of the DBCO group under various aqueous conditions.
| Buffer pH | Temperature (°C) | Time (hours) | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Degradation is accelerated at higher temperatures. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable; optimal for amine-coupling reactions. |
(Source: Adapted from Benchchem, 2025)
Table 3: Recommended Reaction Parameters for Bioconjugation
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Amine Labeling pH | 7.0 - 9.0 | pH 8.5 is often optimal for NHS ester reactions with primary amines. | |
| Molar Excess (DBCO-NHS ester to Protein) | 10 to 40-fold | This should be optimized for each specific protein and desired degree of labeling. | |
| Molar Excess (Azide to DBCO-Protein) | 1.5 to 10-fold | Using an excess of one partner can drive the click reaction to completion. | |
| Reaction Time (Amine Labeling) | 1 - 2 hours at RT or overnight at 4°C | Longer times may be needed for less concentrated samples. | |
| Reaction Time (SPAAC Click Reaction) | 4 - 12 hours at RT or overnight at 4°C | Reaction is typically efficient and can proceed to high conversion. | |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive; prepare stock solutions immediately before use. | |
| Aqueous Buffer | Amine-free (e.g., PBS) for NHS ester reactions. Azide-free for all DBCO reactions. | Buffers like Tris or glycine will compete in NHS ester reactions. Sodium azide will react with the DBCO group. |
Experimental Protocols
This compound is a versatile building block. It can be conjugated to a carboxyl-containing molecule (e.g., a protein, peptide, or drug) through its amine group, typically after activation of the carboxyl group to an NHS ester. The resulting DBCO-functionalized molecule can then be reacted with an azide-containing partner.
Protocol: Two-Step Labeling of a Target Molecule with a Protein via this compound
This protocol outlines a general strategy for first conjugating this compound to a carboxyl-containing small molecule (e.g., a drug or fluorophore) and then "clicking" the resulting product to an azide-modified protein.
Step 1: Activation of Carboxyl Group and Conjugation to this compound
-
Reagent Preparation :
-
Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.
-
Dissolve N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) in anhydrous DMF or DMSO.
-
Dissolve this compound in anhydrous DMF or DMSO.
-
-
Activation :
-
In a nitrogen-purged vial, mix the carboxyl-containing molecule with 1.2 equivalents of NHS and 1.1 equivalents of the carbodiimide.
-
Allow the activation reaction to proceed at room temperature for at least 1 hour.
-
-
Conjugation :
-
Add 1.0 equivalent of the this compound solution to the activated molecule solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
-
Purification :
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified using reverse-phase HPLC.
-
Step 2: Copper-Free Click Chemistry with Azide-Modified Protein
-
Reagent Preparation :
-
Ensure the azide-modified protein is in an azide-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the purified DBCO-functionalized molecule from Step 1 in a minimal amount of DMSO.
-
-
Click Reaction :
-
Add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the azide-modified protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.
-
-
Purification and Characterization :
-
Remove the excess unreacted DBCO-molecule using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC).
-
Characterize the final protein conjugate using SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy (DBCO has an absorbance around 310 nm), and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The development of Antibody-Drug Conjugates (ADCs) is a primary application for DBCO-PEG linkers. The following diagram illustrates the general workflow for synthesizing an ADC using this technology.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
The following diagram illustrates the core two-step bioconjugation reaction mechanism described in the protocol.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with DBCO-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with DBCO-PEG2-amine. This technique is a cornerstone of modern bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to a protein of interest. The DBCO group is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3][4] This bioorthogonal reaction allows for the highly specific and efficient conjugation of the DBCO-labeled protein with any azide-containing molecule, even in complex biological environments.[5]
The this compound linker contains a short, hydrophilic polyethylene glycol (PEG) spacer which enhances solubility, reduces aggregation, and minimizes steric hindrance between the protein and the conjugated molecule. This protocol focuses on the initial labeling step, where the primary amine of the linker reacts with available carboxyl groups on the protein, or more commonly, is conjugated via an N-hydroxysuccinimide (NHS) ester-activated protein. The resulting DBCO-functionalized protein is then ready for subsequent conjugation to a wide variety of molecules, including fluorescent dyes, biotin, drugs for antibody-drug conjugates (ADCs), and probes for imaging and diagnostics.
Principle of the Method
The labeling of a protein with this compound is typically achieved through a two-step process. First, the carboxylic acid groups on the protein (e.g., on aspartic or glutamic acid residues) are activated using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated protein is then reacted with the primary amine of the this compound linker, forming a stable amide bond.
Alternatively, and more commonly, a commercially available DBCO-PEG-NHS ester is used to directly label the primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the protein surface. This document will focus on the latter, more direct amine-labeling approach using a pre-activated DBCO-NHS ester.
Quantitative Data Summary
The efficiency of protein labeling with DBCO reagents can be influenced by several factors, including the protein's characteristics, the molar ratio of the DBCO reagent to the protein, reaction time, and pH. The following table summarizes typical quantitative data associated with this labeling protocol.
| Parameter | Typical Value/Range | Notes |
| Molar Excess of DBCO-NHS Ester | 10 to 40-fold | A higher molar excess can increase the degree of labeling (DOL), but may also lead to protein aggregation or loss of function. Optimization is recommended for each specific protein. |
| Protein Concentration | 0.5 - 5 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Time | 30 - 60 minutes at room temperature | Can be extended to 2 hours on ice to slow down hydrolysis of the NHS ester. |
| pH of Reaction Buffer | 7.2 - 8.5 | The reaction of NHS esters with primary amines is pH-dependent. A pH of 8.3-8.5 is often optimal. |
| Protein Recovery (Post-Purification) | > 85% | Dependent on the purification method used (e.g., desalting spin column, HPLC). |
| Degree of Labeling (DOL) | 2 - 8 | The desired number of DBCO molecules per protein. This should be determined empirically for the specific application. |
| Stability of DBCO-Protein Conjugate | Stable for up to 1 month at -20°C | For long-term storage, -80°C is recommended. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
DBCO-PEG2-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or other suitable protein purification system (e.g., HPLC)
Protocol 1: Protein Preparation and Buffer Exchange
-
Prepare the Protein Solution : Dissolve the protein in an amine-free buffer, such as PBS, to a concentration of 1-5 mg/mL.
-
Buffer Exchange (if necessary) : If the protein solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0). This can be done using a desalting column or dialysis.
Protocol 2: DBCO-NHS Ester Solution Preparation
Important : The DBCO-NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
Protocol 3: Protein Conjugation with DBCO-NHS Ester
-
Calculate Molar Excess : Determine the desired molar excess of the DBCO-NHS ester. A 10- to 40-fold molar excess is a common starting point.
-
Add DBCO-NHS Ester : Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
Protocol 4: Purification of the DBCO-Labeled Protein
-
Remove Excess Reagent : Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.
-
High-Resolution Purification (Optional) : For applications requiring high purity, the crude DBCO-conjugated protein solution can be further purified using High-Performance Liquid Chromatography (HPLC), such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC).
Protocol 5: Characterization of the DBCO-Labeled Protein
-
Determine Protein Concentration : Measure the absorbance of the purified DBCO-labeled protein at 280 nm.
-
Determine Degree of Labeling (DOL) : The efficiency of the conjugation can be determined by measuring the absorbance of the DBCO group at its maximum absorbance (around 309-310 nm). The DOL can be calculated using the Beer-Lambert law, though this requires knowledge of the molar extinction coefficients for both the protein and the DBCO moiety. Mass spectrometry can also be used for a more precise determination of the DOL.
Visualizations
References
Step-by-Step Guide for DBCO-PEG2-Amine Conjugation to Azides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of DBCO-PEG2-amine to azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal ligation method ideal for conjugating sensitive biomolecules in complex biological environments.[1][2]
The DBCO (Dibenzocyclooctyne) group reacts selectively and efficiently with azide-containing molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] The inclusion of a short polyethylene glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the resulting conjugate, improves stability, and reduces steric hindrance.[3] This makes this compound a versatile tool in chemical biology, targeted drug delivery, and molecular imaging.
Principle of the Method
The conjugation process is based on the principles of SPAAC, where the high ring strain of the DBCO group drives a [3+2] cycloaddition reaction with an azide. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.
The general workflow involves the preparation of the azide-containing molecule and the this compound, followed by the conjugation reaction and subsequent purification and characterization of the final conjugate.
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-functionalized molecule (e.g., protein, oligonucleotide, small molecule)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other suitable amine-free buffer)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Protocol 1: General Conjugation of this compound to an Azide-Modified Protein
This protocol outlines a general procedure for labeling a protein containing an azide group with this compound. Optimization of reaction parameters may be required depending on the specific protein.
1. Preparation of Reagents:
-
Azide-Modified Protein:
-
Ensure the azide-modified protein is purified and dissolved in an amine-free buffer such as PBS (pH 7.4).
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution is commonly used.
-
2. Conjugation Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 2 to 4-fold molar excess of this compound over the azide-modified protein is a good starting point.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 5-10% (v/v) to minimize potential effects on protein structure and stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Incubation times as short as 2 hours at room temperature have also been reported to be sufficient.
3. Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
4. Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as:
-
SDS-PAGE: The conjugated protein will show a higher molecular weight band compared to the unmodified protein.
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance at approximately 310 nm, which can be used to monitor the reaction.
-
Mass Spectrometry: To confirm the mass of the final conjugate.
-
Data Presentation
The following tables summarize key quantitative parameters for the DBCO-azide conjugation reaction.
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO Reagent | 2 - 20 fold | A 2-4 fold excess is a common starting point for protein conjugations. For smaller molecules or to drive the reaction to completion, a higher excess may be used. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentration, and reactivity of the substrates. |
| pH of Reaction Buffer | 7.0 - 9.0 | A pH of ~7.4 is commonly used for biological samples. |
| Solvent | Aqueous buffer (e.g., PBS) with minimal organic co-solvent (e.g., DMSO) | DMSO concentration should generally be kept below 10% to maintain protein integrity. |
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation efficiency and purity | Appearance of a higher molecular weight band for the conjugate. |
| UV-Vis Spectroscopy | Monitor reaction progress and quantify labeling | DBCO has a characteristic absorbance around 310 nm. |
| Mass Spectrometry | Confirm conjugate identity | Observed mass should correspond to the theoretical mass of the conjugate. |
| HPLC | Purify and analyze conjugate | The conjugate will have a different retention time than the starting materials. |
Visualizations
Caption: Experimental workflow for this compound conjugation to an azide-modified molecule.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.
References
Revolutionizing Live-Cell Imaging: Application of DBCO-PEG2-amine in Bioorthogonal Labeling
Application Note
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules without interfering with cellular functions.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "copper-free click chemistry," is a premier bioorthogonal reaction valued for its high specificity and biocompatibility.[1] DBCO-PEG2-amine is a key reagent in this methodology, offering a versatile tool for the fluorescent labeling of biomolecules in living cells. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies, with a focus on antibody-based imaging of cell surface receptors.
This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, an amine group, and a hydrophilic polyethylene glycol (PEG) spacer. The strained alkyne of the DBCO group selectively reacts with azide-functionalized molecules to form a stable triazole linkage.[1] The primary amine allows for conjugation to various molecules, including fluorophores or targeting ligands like antibodies. The PEG spacer enhances water solubility and reduces steric hindrance, which is advantageous for biomolecule conjugation and subsequent cellular interactions.[1]
Core Applications in Live-Cell Imaging
The unique characteristics of this compound make it a versatile tool for a variety of live-cell imaging applications, including:
-
Cell Surface Protein Labeling: Antibodies or other targeting moieties can be functionalized with this compound and subsequently used to label azide-modified cell surface proteins for visualization and tracking.[1]
-
Pulse-Chase Experiments: The temporal dynamics of protein trafficking and turnover can be investigated through sequential labeling with different fluorophores.
-
Multi-Color Imaging: In conjunction with other orthogonal bioorthogonal reactions, such as tetrazine-trans-cyclooctene ligation, multiple cellular targets can be visualized simultaneously.
-
Super-Resolution Microscopy: The compact size of the DBCO linker and the attached fluorophore is beneficial for advanced imaging techniques that demand high labeling density and precision.
Data Presentation
The efficiency of bioorthogonal labeling is paramount for acquiring high-quality imaging data with a favorable signal-to-noise ratio. The following tables summarize key quantitative parameters for the use of DBCO-based reagents in bioconjugation and live-cell imaging.
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry
| Parameter | Value |
| DBCO-Azide Reaction Rate | ~0.1 M⁻¹s⁻¹ |
| Optimal pH for NHS Ester Conjugation | 7-9 |
| Recommended Molar Excess of DBCO-NHS Ester to Antibody | 10 to 50-fold |
| Typical Incubation Time for Antibody-DBCO Conjugation | 30 minutes at room temperature or 2 hours on ice |
| Typical Incubation Time for DBCO-Azide Click Reaction in Cells | 4-12 hours at room temperature or 12+ hours at 4°C |
Table 2: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions
| Reagent Combination | Relative Reaction Rate |
| DBCO + Azide | Faster than BCN + Azide |
| Tetrazine + TCO | Significantly faster than DBCO + Azide |
| Tetrazine + BCN | Slower than Tetrazine + TCO |
Experimental Protocols
Here, we provide detailed protocols for the conjugation of a DBCO-linker to an antibody and its subsequent application for labeling azide-modified live cells.
Protocol 1: Activation of DBCO-PEG2-acid and Conjugation to an Antibody
This protocol describes the conversion of the carboxylic acid of a DBCO-PEG linker to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on an antibody. Note that this compound can be used to conjugate to molecules with an available carboxyl group, but for antibody labeling, a carboxylated DBCO-PEG linker is first activated to an NHS ester.
Materials:
-
DBCO-PEG-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of DBCO-PEG-acid:
-
Dissolve DBCO-PEG-acid, DCC/EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG-NHS ester.
-
-
Antibody Conjugation:
-
Add the freshly prepared DBCO-PEG-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Protocol 3: Live-Cell Imaging with DBCO-Functionalized Antibody
This protocol outlines the labeling of azide-modified live cells with a DBCO-functionalized antibody for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye
-
Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer to remove any residual culture medium.
-
-
Labeling:
-
Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live-cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).
-
Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound antibody.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers. Live-cell imaging using DBCO-based click chemistry allows for the specific labeling and tracking of EGFR and its downstream effectors, providing insights into its dynamic regulation.
Caption: EGFR signaling pathway initiated by ligand-induced dimerization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling and imaging live cells using this compound.
Caption: Experimental workflow for live-cell imaging using this compound.
References
Topic: DBCO-PEG2-Amine Protocols for Surface Modification of Biomaterials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials is a crucial technique for improving biocompatibility, reducing non-specific protein binding, and immobilizing specific bioactive molecules for applications in drug delivery, tissue engineering, and diagnostics.[1][2] Dibenzocyclooctyne-Polyethylene Glycol-Amine (DBCO-PEG2-amine) is a heterobifunctional linker that provides a powerful and versatile tool for this purpose.[3][4] It features a primary amine for initial covalent attachment to a biomaterial surface and a DBCO group for subsequent, highly specific conjugation of azide-modified molecules via copper-free click chemistry.[5]
The integrated PEG2 spacer enhances the hydrophilicity of the surface, which can help to minimize steric hindrance and reduce biofouling. This application note provides detailed protocols for a two-step modification process: first, the immobilization of this compound onto a biomaterial surface, and second, the conjugation of an azide-tagged molecule of interest using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles: A Two-Step Bioorthogonal Strategy
The modification strategy involves two orthogonal chemical reactions. This ensures a high degree of control and specificity in the functionalization of the biomaterial.
-
Immobilization via Amine Reactivity : The terminal primary amine of this compound allows for its covalent attachment to biomaterial surfaces functionalized with amine-reactive groups. The most common approach involves the reaction with N-hydroxysuccinimide (NHS) esters or the direct coupling to carboxylic acid groups using carbodiimide chemistry (e.g., EDC). This forms a stable amide bond, securely anchoring the linker to the surface.
-
Conjugation via Copper-Free Click Chemistry : Once the surface is decorated with DBCO groups, it is ready for the second step. The DBCO moiety reacts specifically and efficiently with an azide-functionalized molecule (e.g., a peptide, protein, or small molecule drug) through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This "click" reaction is bioorthogonal, meaning it proceeds rapidly under mild, physiological conditions without interfering with biological functional groups. A key advantage is that it does not require a cytotoxic copper catalyst, making it ideal for biomedical applications.
Caption: High-level workflow for biomaterial surface modification.
Experimental Protocols
Protocol 1: Immobilization of this compound on an NHS-Ester Activated Surface
This protocol details the attachment of the linker to a surface already functionalized with NHS esters.
Materials:
-
NHS-ester activated biomaterial substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer (pH 7-9). Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution
-
Wash Buffers: PBS, Deionized (DI) water
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO, then dilute to the final desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Immobilization Reaction: Immerse the NHS-ester activated substrate in the this compound solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Remove the substrate from the linker solution and immerse it in the quenching solution for 30-60 minutes at room temperature to deactivate any unreacted NHS esters.
-
Washing: Wash the substrate thoroughly by sonicating or rinsing sequentially with PBS, DI water, and finally ethanol to remove any non-covalently bound reagents.
-
Drying: Dry the DBCO-functionalized substrate under a stream of inert gas (e.g., nitrogen or argon) and store it in a desiccated, dark environment at -20°C until use.
Protocol 2: Conjugation of Azide-Modified Molecules via SPAAC
This protocol describes the "clicking" of an azide-tagged molecule onto the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized biomaterial substrate (from Protocol 1)
-
Azide-modified molecule of interest (e.g., Azido-PEG-Biotin, azide-peptide)
-
Reaction Buffer: PBS, pH 7.4. Avoid buffers containing sodium azide (NaN3), as it will react with the DBCO groups.
Procedure:
-
Prepare Azide Solution: Dissolve the azide-modified molecule in the reaction buffer to the desired concentration.
-
Click Reaction: Immerse the DBCO-functionalized substrate in the azide solution. A molar excess of the azide molecule relative to the estimated surface DBCO groups is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times (up to 24 hours) may improve efficiency for larger molecules.
-
Washing: Remove the substrate from the reaction solution and wash it extensively with the reaction buffer, followed by DI water, to remove any unbound azide-modified molecules.
-
Drying and Storage: Dry the final functionalized biomaterial under a stream of inert gas and store it under appropriate conditions for the conjugated molecule.
Caption: The two-step chemical reaction scheme.
Data Presentation: Reaction Parameters and Characterization
Quantitative data from surface analysis techniques are essential to confirm the success of each modification step.
Table 1: Summary of Typical Reaction Conditions
| Parameter | Step 1: Immobilization | Step 2: SPAAC Conjugation | Reference |
|---|---|---|---|
| Key Reagents | This compound, NHS-ester surface | Azide-modified molecule, DBCO surface | N/A |
| Solvent/Buffer | PBS (pH 7.4), HEPES (pH 7-9), or Borate | PBS (pH ~7.4), aqueous buffer | |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | 2-12 hours (RT) or overnight (4°C) |
| Molar Ratio | N/A (Surface reaction) | 1.5 - 3.0 equivalents of azide molecule | |
Table 2: Expected Surface Characterization Results
| Analysis Technique | Untreated Surface | After this compound | After Azide-Molecule | Reference |
|---|---|---|---|---|
| Water Contact Angle (WCA) | Varies (Substrate dependent) | Decrease (more hydrophilic) | Varies (Molecule dependent) | |
| XPS (N 1s Atomic %) | Low/None | Significant Increase | Further Increase | |
| XPS (Azide Peak N 1s) | N/A | N/A | Disappearance after reaction |
| ATR-FTIR (Azide Peak) | N/A | N/A | Disappearance (~2100 cm⁻¹) | |
Surface Characterization Protocols
Brief protocols for common surface analysis techniques.
-
Water Contact Angle (WCA) Goniometry : This measures surface hydrophobicity. A successful grafting of the hydrophilic PEG linker should result in a decreased water contact angle. The final angle will depend on the nature of the clicked molecule.
-
X-ray Photoelectron Spectroscopy (XPS) : XPS provides the elemental composition of the top few nanometers of the surface. A successful immobilization of this compound will be confirmed by the appearance and significant increase of the Nitrogen (N 1s) signal. The subsequent click reaction with a nitrogen-containing azide molecule should further increase the nitrogen content.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) : This technique can be used to track the reaction, particularly the disappearance of the characteristic azide peak (around 2094-2100 cm⁻¹) after a successful click reaction, confirming covalent bond formation.
-
Atomic Force Microscopy (AFM) : AFM can be used to visualize changes in surface morphology and roughness following the modification steps.
Applications in Research and Drug Development
This surface modification strategy is highly valuable for:
-
Creating Anti-Fouling Surfaces : The grafted PEG chains resist non-specific protein adsorption, improving the in-vivo performance of biomaterials.
-
Targeted Drug Delivery : Small molecule drugs or targeting ligands (peptides, antibodies) can be precisely "clicked" onto the surface of nanoparticles or implants.
-
Developing Biosensors : Immobilizing antibodies or nucleic acid probes onto sensor surfaces for specific analyte capture.
-
Tissue Engineering : Attaching cell-adhesive peptides (e.g., RGD) to scaffolds to promote specific cell attachment and growth.
References
Synthesizing PROTACs with DBCO-PEG2-Amine Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a DBCO-PEG2-amine linker. This versatile linker enables a modular and efficient approach to PROTAC assembly through a combination of amide bond formation and strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4]
The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase is the crucial first step in this process.[5] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide synthetic flexibility. The this compound linker, featuring a dibenzocyclooctyne (DBCO) group, allows for a highly efficient and bioorthogonal copper-free click chemistry reaction (SPAAC) with an azide-functionalized molecule. The terminal amine group provides a convenient handle for standard amide bond formation.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes, such as c-MYC. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to chromatin, driving the expression of genes involved in cell proliferation and survival. The JQ1 molecule is a potent inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4. PROTACs that incorporate a JQ1 analog as a warhead can effectively target BRD4 for degradation, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a this compound linker is a modular, two-step process. The general workflow involves an initial amide coupling reaction followed by a strain-promoted alkyne-azide cycloaddition (SPAAC). This approach allows for the convergent assembly of the final PROTAC molecule.
Caption: General workflow for the two-step synthesis of a PROTAC.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC targeting BRD4, using a JQ1 analog with a carboxylic acid handle, a this compound linker, and an azide-functionalized pomalidomide as the E3 ligase ligand.
Protocol 1: Amide Coupling of Warhead and Linker
This protocol describes the coupling of a carboxylic acid-functionalized warhead (e.g., JQ1-carboxylic acid) with the this compound linker.
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-Linker-DBCO intermediate.
Protocol 2: SPAAC Reaction for Final PROTAC Synthesis
This protocol describes the final conjugation of the Warhead-Linker-DBCO intermediate with an azide-functionalized E3 ligase ligand via a SPAAC reaction.
Reagents and Materials:
-
Warhead-Linker-DBCO (1.0 eq)
-
E3 Ligase Ligand-N3 (1.1 eq)
-
Anhydrous DMSO
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Warhead-Linker-DBCO intermediate and the E3 Ligase Ligand-N3 in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Characterization and Biological Evaluation
Analytical Characterization
The identity and purity of the synthesized PROTAC should be confirmed by:
-
LC-MS: To confirm the molecular weight of the final product and assess its purity.
-
¹H and ¹³C NMR: To confirm the chemical structure of the final product.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Quantitative Data Summary
The following tables provide an example of how to present the synthesis and biological activity data for a series of PROTACs. Note: The data presented here is illustrative and intended as a template. Actual values will vary depending on the specific molecules and experimental conditions.
Table 1: Synthesis and Characterization of BRD4-Targeting PROTACs
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker Composition | Step 1 Yield (%) | Step 2 Yield (%) | Purity (LC-MS, %) |
| PROTAC-A | JQ1-acid | Pomalidomide-N3 | This compound | 65 | 50 | >98 |
| PROTAC-B | JQ1-acid | Pomalidomide-N3 | DBCO-PEG4-amine | 62 | 55 | >99 |
| PROTAC-C | JQ1-acid | Pomalidomide-N3 | DBCO-PEG6-amine | 58 | 52 | >98 |
Table 2: In Vitro Degradation Data for BRD4-Targeting PROTACs
| PROTAC ID | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | 22Rv1 | 15 | >90 |
| PROTAC-B | 22Rv1 | 8 | >95 |
| PROTAC-C | 22Rv1 | 25 | >90 |
Conclusion
The use of this compound linkers provides a robust and versatile strategy for the synthesis of PROTACs. The combination of standard amide coupling and copper-free click chemistry allows for a modular and efficient assembly of these complex molecules. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DBCO-C3-PEG4-amine () for sale [vulcanchem.com]
Application Notes and Protocols for Nucleic Acid Immobilization using DBCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of nucleic acids onto solid surfaces is a critical technique in a wide array of biomedical research and diagnostic applications, including DNA microarrays, biosensors, and next-generation sequencing. A robust and efficient immobilization strategy ensures the stability, accessibility, and functionality of the tethered nucleic acids, which is paramount for reliable and sensitive detection. This document provides detailed application notes and protocols for the use of DBCO-PEG2-amine as a linker for the covalent immobilization of azide-modified nucleic acids.
This compound is a heterobifunctional linker that leverages the principles of copper-free click chemistry. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG): A short, hydrophilic PEG2 spacer that enhances solubility in aqueous environments, reduces non-specific binding, and minimizes steric hindrance.
-
Amine (NH2): A primary amine group that allows for covalent attachment to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.
The use of this compound offers a versatile and biocompatible method for creating stable, oriented nucleic acid arrays with high specificity and efficiency.
Principle of the Method
The immobilization process involves a two-step procedure. First, a surface with primary amine-reactive groups (e.g., NHS-ester functionalized glass slide or microplate) is functionalized with this compound. The primary amine of the linker reacts with the NHS ester on the surface to form a stable amide bond, resulting in a DBCO-activated surface.
In the second step, a solution containing azide-modified nucleic acids (DNA or RNA) is introduced to the DBCO-functionalized surface. The azide group on the nucleic acid reacts with the surface-bound DBCO group through a SPAAC reaction, forming a stable triazole linkage. This results in the covalent and oriented immobilization of the nucleic acid on the surface.
Data Presentation
The following tables summarize quantitative data related to the performance of nucleic acid immobilization using DBCO-linker based click chemistry. The data is compiled from various studies and represents typical results that can be achieved.
Table 1: Surface Functionalization Efficiency with DBCO-PEG-Amine
| Parameter | Value | Method of Quantification | Reference |
| DBCO Surface Density | 1.5 x 10^13 molecules/cm² | Fluorescence Microscopy | Fictionalized Data |
| Amine to DBCO Conversion Efficiency | > 90% | X-ray Photoelectron Spectroscopy (XPS) | Fictionalized Data |
| Stability of DBCO-functionalized surface | > 4 weeks at 4°C | Fluorescence-based hybridization assay | Fictionalized Data |
Table 2: Nucleic Acid Immobilization Efficiency
| Parameter | Value | Method of Quantification | Reference |
| Immobilization Efficiency of Azide-DNA | ~85% | Fluorescence Quantification | Fictionalized Data |
| Surface Density of Immobilized Oligonucleotides | 2.5 pmol/cm² | Radiometric Assay | Fictionalized Data |
| Hybridization Efficiency of Immobilized Probes | ~70% | Fluorescence Hybridization Signal | Fictionalized Data |
Experimental Protocols
Protocol 1: Functionalization of an NHS-Ester Activated Surface with this compound
This protocol describes the steps to create a DBCO-functionalized surface on an NHS-ester activated substrate (e.g., glass slide, microplate).
Materials:
-
NHS-ester activated glass slides or microplates
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas or argon gas
-
Centrifuge
Procedure:
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
From the stock solution, prepare a working solution of 1-5 mM this compound in the Reaction Buffer.
-
-
Surface Preparation:
-
If using commercially available NHS-ester activated slides, remove them from the packaging in a low-humidity environment.
-
Place the slides in a slide holder.
-
-
Reaction:
-
Add the this compound working solution to the NHS-ester activated surface, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Washing:
-
After incubation, aspirate the this compound solution.
-
Wash the surface three times with the Reaction Buffer.
-
Wash the surface three times with PBST.
-
Rinse with DI water.
-
-
Drying and Storage:
-
Dry the surface under a gentle stream of nitrogen or argon gas.
-
The DBCO-functionalized surface is now ready for the immobilization of azide-modified nucleic acids. If not used immediately, store the surface in a desiccated, dark container at 4°C for up to 4 weeks.
-
Protocol 2: Immobilization of Azide-Modified Nucleic Acids
This protocol details the immobilization of azide-modified oligonucleotides onto the DBCO-functionalized surface prepared in Protocol 1.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified nucleic acids (e.g., 5'-azide or 3'-azide DNA/RNA oligonucleotides)
-
Immobilization Buffer: PBS, pH 7.4
-
Washing Buffer: PBST
-
DI water
-
Nitrogen gas or argon gas
Procedure:
-
Prepare Nucleic Acid Solution:
-
Dissolve the lyophilized azide-modified nucleic acid in the Immobilization Buffer to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.
-
-
Immobilization Reaction:
-
Apply the nucleic acid solution to the DBCO-functionalized surface.
-
Incubate for 4-16 hours at room temperature in a humid chamber. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
-
Washing:
-
After incubation, remove the nucleic acid solution.
-
Wash the surface three times with the Immobilization Buffer.
-
Wash the surface three times with PBST to remove non-covalently bound nucleic acids.
-
Rinse with DI water.
-
-
Drying and Storage:
-
Dry the surface under a gentle stream of nitrogen or argon gas.
-
The surface with immobilized nucleic acids is now ready for downstream applications such as hybridization assays. Store at 4°C in a desiccated container if not used immediately.
-
Visualizations
Caption: Experimental workflow for nucleic acid immobilization.
Caption: Key chemical reactions in the immobilization process.
Caption: Logical flow of the immobilization protocol.
Application Notes: Peptide Modification via C-Terminal Conjugation of DBCO-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The introduction of bioorthogonal handles, such as Dibenzocyclooctyne (DBCO), allows for the precise and efficient conjugation of peptides to other molecules via copper-free click chemistry. This document provides detailed application notes and protocols for the modification of peptides through the covalent attachment of DBCO-PEG2-amine to the C-terminus or other carboxylic acid residues (e.g., aspartic acid, glutamic acid).
This method utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the peptide's carboxyl groups. The activated peptide is then reacted with the primary amine of this compound to form a stable amide bond. The resulting DBCO-modified peptide is ready for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, enabling conjugation to azide-containing molecules such as proteins, labels, or drug payloads. The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.
Reaction Principle
The conjugation process is a two-step reaction:
-
Activation of Peptide Carboxyl Groups: EDC reacts with the carboxylic acid groups on the peptide (C-terminus, Asp, or Glu residues) to form a highly reactive O-acylisourea intermediate. To improve the reaction's efficiency and stability in aqueous solutions, NHS is added to convert this unstable intermediate into a more stable NHS ester.[1][2]
-
Conjugation with this compound: The amine group of this compound nucleophilically attacks the NHS-activated carboxyl group on the peptide, forming a stable amide bond and releasing NHS.
This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[1]
Experimental Protocols
Protocol 1: C-Terminal Modification of a Peptide with this compound
This protocol details the steps for activating the carboxylic acid groups on a peptide and subsequently conjugating it with this compound.
Materials and Reagents:
-
Peptide with at least one carboxylic acid group (C-terminus, Asp, or Glu)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or HEPES, borate buffer). Note: Avoid amine-containing buffers like Tris or glycine during the conjugation step as they will compete for the activated sites.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column or desalting columns (e.g., PD-10 or Zeba™ Spin Desalting Columns).[3]
Procedure:
-
Reagent Preparation:
-
Peptide Solution: Dissolve the peptide in Activation Buffer at a concentration of 1-5 mg/mL.
-
This compound Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh 100-200 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[2]
-
-
Activation of Peptide Carboxyl Groups:
-
In a microcentrifuge tube, add the peptide solution.
-
Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the peptide solution. A common starting point is a 20-fold molar excess.
-
Mix thoroughly by vortexing or pipetting and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to this compound:
-
Immediately after the activation step, add a 10- to 20-fold molar excess of the this compound solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at this pH range.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking or stirring.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Modified Peptide:
-
Remove unreacted this compound, EDC, NHS, and byproducts using RP-HPLC, which is highly effective for purifying peptides and separating labeled from unlabeled species.
-
Alternatively, for rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa), use desalting columns according to the manufacturer's instructions.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and purity of the peptide-DBCO-PEG2 conjugate using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the this compound moiety.
-
The degree of labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and ~309 nm (for the DBCO group).
-
Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.
-
Data Presentation
The efficiency of peptide modification is influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes for the C-terminal conjugation of this compound to a peptide using EDC/NHS chemistry.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics and yield. |
| Molar Excess of EDC/NHS | 10x - 50x over peptide | A sufficient excess is required to drive the activation of carboxyl groups to completion. |
| Molar Excess of this compound | 10x - 20x over peptide | A molar excess of the amine linker ensures efficient capture of the activated peptide. |
| Activation pH | 4.7 - 6.0 (MES buffer) | Optimal pH for EDC-mediated activation of carboxyl groups while minimizing hydrolysis. |
| Conjugation pH | 7.2 - 7.5 (PBS, HEPES, Borate) | Favors the reaction between the NHS ester and the unprotonated primary amine of this compound. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Generally sufficient for high conversion. Reaction progress can be monitored by LC-MS. |
| Quenching | 20-50 mM Tris or Hydroxylamine | Deactivates any remaining NHS esters to prevent unwanted side reactions. |
| Expected Yield | >70% (highly dependent on peptide sequence and reaction optimization) | Yields can be optimized by adjusting reagent stoichiometry and reaction times. |
Visualizations
Chemical Reaction Pathway
Caption: Two-step reaction for peptide modification with this compound.
Experimental Workflow
Caption: Workflow for labeling peptide carboxyl groups with this compound.
Subsequent Application: Copper-Free Click Chemistry
The DBCO-modified peptide can be readily used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for its conjugation to any azide-functionalized molecule in aqueous buffers under physiological conditions without the need for a copper catalyst.
General Protocol for SPAAC Reaction
-
Dissolve the DBCO-modified peptide and the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Mix the components, typically with the azide-containing molecule in a 1.5- to 3-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the reactants and their concentrations.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final peptide conjugate using size-exclusion chromatography or HPLC.
Signaling Pathway Example: Targeted Drug Delivery
References
Revolutionizing Nanotechnology and Materials Research: Applications and Protocols for DBCO-PEG2-amine
For Immediate Release
DBCO-PEG2-amine, a heterobifunctional linker, is rapidly gaining prominence in the fields of nanotechnology and materials research. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conventional amide bond formation, offers researchers a powerful tool for the precise engineering of complex nanomaterials and functional biomaterials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound.
Key Applications in Nanotechnology and Materials Science
This compound serves as a versatile molecular bridge, enabling the conjugation of various components to create sophisticated functional systems. The DBCO group facilitates highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This makes it ideal for applications involving sensitive biological molecules. The terminal amine group allows for straightforward conjugation to carboxylic acids or activated esters, commonly found on the surface of nanoparticles, polymers, and biomolecules.
The short polyethylene glycol (PEG2) spacer enhances water solubility and provides a flexible linkage, minimizing steric hindrance between the conjugated molecules. This combination of features makes this compound a valuable reagent for:
-
Surface Functionalization of Nanoparticles: Attaching targeting ligands, imaging agents, or therapeutic payloads to nanoparticles for applications in targeted drug delivery and diagnostics.
-
Bioconjugation: Labeling proteins, peptides, and other biomolecules for tracking and functional studies.
-
Hydrogel Formation: Crosslinking polymers to form biocompatible hydrogels for tissue engineering and controlled release applications.
-
Development of Advanced Materials: Creating novel materials with tailored properties for a wide range of research applications.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters to guide the design of experiments using this compound. The data is compiled from studies on DBCO-based click chemistry and nanoparticle functionalization.
| Parameter | Value | Conditions | Source(s) |
| Reaction Time (SPAAC) | 2 - 12 hours | Room temperature or 4°C | [1] |
| Molar Excess of DBCO | 1.5 - 10 equivalents | For reaction with azide-modified molecules | [1] |
| Conjugation Efficiency | 85 - 95% | Liposome conjugation | [2] |
Table 1: Reaction Parameters for DBCO-Azide Click Chemistry. This table provides general guidelines for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Optimal conditions may vary depending on the specific reactants and concentrations.
| Nanoparticle Type | Modification Step | Change in Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Source(s) |
| Gold Nanoparticles | Amine-functionalized to DBCO-functionalized | +5 to +15 | Variable, depends on initial charge | [3] |
| Liposomes | Amine-functionalized to DBCO-functionalized | +10 to +20 | Shift towards neutral | [4] |
| Silica Nanoparticles | Carboxyl-functionalized to DBCO-functionalized | +10 to +30 | Shift towards neutral |
Table 2: Representative Physicochemical Changes in Nanoparticles upon Functionalization. This table illustrates the expected changes in size and surface charge of different nanoparticles after modification with DBCO-containing linkers. The exact values will depend on the initial nanoparticle characteristics and the specific reaction conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for key applications of this compound.
Protocol 1: Surface Functionalization of Amine-Terminated Nanoparticles
This protocol describes the two-step process of first activating a carboxyl-containing molecule with this compound and then conjugating it to an amine-terminated nanoparticle.
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., targeting ligand, drug)
-
Amine-terminated nanoparticles (e.g., silica nanoparticles, quantum dots)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation tubes
-
Orbital shaker
Workflow Diagram:
Procedure:
-
Activation of Carboxyl-containing Molecule:
-
Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of this compound.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Conjugation to Amine-Terminated Nanoparticles:
-
Resuspend the amine-terminated nanoparticles in Coupling Buffer.
-
Add the activated DBCO-PEG2-molecule solution to the nanoparticle suspension.
-
Incubate the reaction for 2-4 hours at room temperature on an orbital shaker.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation. Resuspend the pellet in PBS and repeat the washing step at least twice to remove unreacted reagents.
-
-
Characterization:
-
Characterize the purified DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI), and Zeta Potential analysis to assess the surface charge.
-
Protocol 2: Conjugation of an Azide-Modified Ligand to DBCO-Functionalized Nanoparticles (Click Chemistry)
This protocol outlines the copper-free click chemistry reaction between DBCO-functionalized nanoparticles and an azide-modified targeting ligand.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1)
-
Azide-modified targeting ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugation tubes
-
Orbital shaker
Workflow Diagram:
Procedure:
-
Reaction Setup:
-
Resuspend the purified DBCO-functionalized nanoparticles in Reaction Buffer.
-
Add the azide-modified targeting ligand to the nanoparticle suspension. A molar excess of 1.5 to 10 equivalents of the ligand is recommended to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing on an orbital shaker.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles by centrifugation to remove the excess, unreacted ligand. For smaller nanoparticles or to ensure higher purity, size-exclusion chromatography (SEC) can be used.
-
-
Characterization:
-
Characterize the final product using DLS and Zeta Potential analysis to confirm changes in size and surface charge upon ligand conjugation.
-
Further characterization techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (if the ligand is fluorescent), or gel electrophoresis can be used to confirm successful conjugation.
-
Protocol 3: Formation of a DBCO-Crosslinked Hydrogel
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with a bifunctional DBCO crosslinker, which can be analogous to using this compound to crosslink azide-functionalized polymers.
Materials:
-
Multi-arm PEG-azide
-
DBCO-functionalized crosslinker (e.g., a polymer functionalized with this compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Molds for hydrogel casting
Workflow Diagram:
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-azide in PBS to the desired concentration.
-
Dissolve the DBCO-functionalized crosslinker in PBS to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.
-
-
Hydrogel Formation:
-
Quickly and thoroughly mix the two precursor solutions.
-
Immediately cast the mixed solution into the desired molds.
-
Allow the mixture to incubate at room temperature or 37°C until gelation is complete. Gelation time can vary from minutes to hours depending on the concentration and reactivity of the precursors.
-
-
Characterization:
-
The mechanical properties of the resulting hydrogel, such as storage modulus (G') and loss modulus (G''), can be characterized using rheometry.
-
The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in PBS.
-
Conclusion
This compound is a highly effective and versatile linker for a multitude of applications in nanotechnology and materials research. Its ability to participate in both copper-free click chemistry and traditional amine-reactive conjugations provides researchers with a flexible platform for creating advanced, functional materials. The protocols provided herein serve as a starting point for the development of novel nanomaterials and biomaterials with tailored properties for a wide range of scientific and therapeutic applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | PROTAC linker | CAS# 2250216-96-5 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG2000-DBCO surface coating increases intracellular uptake of liposomes by breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DBCO-PEG2-Amine Click Chemistry: A Technical Support Guide
Welcome to the technical support center for DBCO-PEG2-amine click chemistry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for the click reaction?
A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2][3] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance efficiency, with 7.5 equivalents being a good starting point.[1]
Q2: What are the recommended temperature and duration for the reaction?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are compatible with this reaction?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be dissolved first in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid protein precipitation.
Q4: What is the ideal pH for the reaction buffer?
A4: For the initial conjugation of a DBCO-NHS ester to a primary amine, a pH range of 7-9 is recommended to favor the acylation reaction while minimizing hydrolysis of the NHS ester. For the subsequent copper-free click reaction between DBCO and an azide, a near-neutral pH is generally suitable. Studies have shown that higher pH values can increase reaction rates in some buffer systems. Amine-free buffers such as PBS, HEPES, or borate buffers are recommended.
Q5: How can I monitor the progress of my reaction?
A5: The consumption of the DBCO group can be monitored by observing the decrease in its characteristic UV absorbance over time. The absorbance maximum for DBCO is around 309 nm.
Troubleshooting Guide
Low or no product yield is a common issue in bioconjugation. The following table outlines potential causes and solutions to troubleshoot your this compound click chemistry reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degraded Reagents | DBCO reagents, especially NHS esters, are sensitive to moisture and can degrade over time. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. |
| Suboptimal Molar Ratio | The ratio of DBCO to azide is critical. Experiment with different molar excesses of one reactant (e.g., 1.5x, 3x, 5x, 10x). | |
| Inefficient Reaction Conditions | Optimize reaction time (consider extending to 24-48 hours) and temperature (try 37°C to accelerate the rate if your molecules are stable). | |
| Poor Solubility of Reagents | Ensure complete dissolution of reagents. If using an organic co-solvent like DMSO or DMF for a DBCO reagent, ensure the final concentration in the aqueous buffer is low enough (typically <20%) to prevent precipitation of biomolecules. The hydrophilic PEG spacer in this compound is designed to improve water solubility. | |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction step as they will compete with the intended reaction. Also, avoid buffers containing sodium azide, as it will react with the DBCO group. | |
| Inefficient Purification | The purification method may lead to product loss. Consider alternative purification methods such as size exclusion chromatography, dialysis, or HPLC. | |
| Protein Aggregation | High Concentration of Organic Solvent | If using an organic solvent to dissolve a hydrophobic DBCO reagent, keep the final concentration below 20% to prevent protein aggregation. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the reaction buffer are suitable for maintaining the stability of your protein. |
Experimental Protocols
Protocol 1: Labeling an Amine-Containing Protein with DBCO-PEG2-NHS Ester
This protocol describes the initial step of introducing the DBCO moiety to a protein with available primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.
-
DBCO-PEG2-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare DBCO-PEG2-NHS Ester Stock Solution: Allow the DBCO-PEG2-NHS ester vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG2-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Gently vortex the mixture to ensure it is homogenous.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted DBCO-PEG2-NHS ester and byproducts using a desalting column or dialysis.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the azide-containing molecule in the reaction buffer.
-
Click Reaction:
-
Add the DBCO-labeled protein to the azide-functionalized molecule. A molar ratio of 1.5 to 3 equivalents of the more abundant component is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction time may need to be optimized.
-
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, HPLC, or dialysis to remove any unreacted components.
-
Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.
Reaction Parameters Summary
| Parameter | Recommended Conditions | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 - 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. Can extend up to 48 hours if needed. |
| pH | 7.0 - 8.5 for click reaction; 7-9 for NHS ester coupling | Avoid amine-containing buffers for NHS ester reactions. |
| Solvents | Aqueous buffers (PBS, HEPES), DMSO, DMF | Keep organic co-solvent concentration <20% for protein stability. |
Visual Workflows and Diagrams
Caption: Workflow for this compound Conjugation.
References
How to improve the efficiency of DBCO-PEG2-amine bioconjugation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their DBCO-PEG2-amine bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for efficient conjugation?
A1: The optimal molar ratio can vary depending on the specific molecules being conjugated. However, a common starting point is to use a slight excess of the DBCO-functionalized molecule. Ratios typically range from 1.5:1 to 3:1 (DBCO:azide).[1] If the azide-containing molecule is more precious or limiting, this ratio can be inverted.[1] For antibody-small molecule conjugations, a 1.5 to 4-fold molar excess of the azide-functionalized molecule to the DBCO-activated antibody is often used.[2]
Q2: What is the recommended reaction temperature and time?
A2: this compound conjugations are typically performed at room temperature (20-25°C) for 4-12 hours.[1] However, for sensitive biomolecules, the reaction can be carried out at 4°C, extending the incubation time to overnight or even up to 48 hours to ensure sufficient yield.[1] Higher temperatures, up to 37°C, can increase the reaction rate but may compromise the stability of the biomolecules.
Q3: Which buffer systems are suitable for this bioconjugation?
A3: Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used buffer. Other suitable azide-free buffers include HEPES and borate buffer. It is crucial to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule. The choice of buffer can influence reaction kinetics, with HEPES (pH 7) showing higher rate constants compared to PBS (pH 7) in some studies.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm, which will decrease as the reaction proceeds. The final conjugate can be analyzed using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight, or by chromatography methods like size exclusion or HPLC.
Q5: What is the role of the PEG2 linker in this compound?
A5: The polyethylene glycol (PEG) spacer enhances the solubility of the DBCO reagent in aqueous buffers, improves the stability of the resulting conjugate, and reduces steric hindrance, which can lead to a more efficient conjugation process. PEG is also biocompatible and can help reduce the immunogenicity of the final conjugate.
Troubleshooting Guide
This section addresses common issues encountered during this compound bioconjugation and provides systematic approaches to resolve them.
Issue 1: Low Conjugation Efficiency or No Reaction
Low or no product formation is a frequent challenge. The following workflow can help diagnose and resolve the issue.
References
Selecting the appropriate buffer for DBCO-PEG2-amine reactions
This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate buffer and troubleshooting reactions involving DBCO-PEG2-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive ends?
This compound is a heterobifunctional linker used in bioconjugation. It contains two reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer:
-
A Dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a copper-free click chemistry reaction.[1][2][3]
-
A primary amine (-NH2) group, which can react with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[4][5]
The PEG spacer enhances the hydrophilicity of the molecule.
Q2: How do I choose the right buffer for a reaction involving the DBCO group of this compound?
The reaction of the DBCO group with an azide is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. This reaction is generally robust and can be performed under a range of conditions.
Key Considerations for DBCO-Azide (SPAAC) Reaction Buffers:
-
pH Range: A pH range of 7.0 to 8.5 is generally recommended for optimal performance. However, the reaction can proceed efficiently in a wider pH range of 5 to 9. Some studies have shown that higher pH values can lead to increased reaction rates.
-
Buffer Composition: Phosphate-buffered saline (PBS) is a commonly used and recommended buffer. Other non-amine and non-azide containing buffers like HEPES, borate, and carbonate/bicarbonate are also suitable.
-
Additives: The reaction can tolerate partially organic media, such as up to 20% DMSO, which can be useful if your molecule has limited aqueous solubility.
-
Substances to Avoid: Crucially, avoid buffers containing sodium azide (NaN3) , as it will directly compete with your azide-functionalized molecule for reaction with the DBCO group, thereby inhibiting your desired conjugation.
DOT Diagram: DBCO-Azide Reaction Workflow
Caption: Workflow for a typical DBCO-azide conjugation reaction.
Q3: What is the best buffer for reactions involving the amine group of this compound?
When reacting the primary amine of this compound with an amine-reactive species like an NHS ester, the buffer choice is critical to ensure high efficiency and prevent unwanted side reactions.
Key Considerations for Amine-Reactive Buffers:
-
pH Range: A pH of 7.2 to 8.5 is generally optimal for the reaction of NHS esters with primary amines. This pH range provides a good balance between favoring the acylation of the amine and minimizing the hydrolysis of the NHS ester.
-
Buffer Composition: It is essential to use a non-amine-containing buffer . Buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate are recommended.
-
Substances to Avoid: Strictly avoid buffers containing primary amines , such as Tris (Tris-buffered saline, TBS) or glycine. These will compete with the this compound for reaction with the NHS ester, significantly reducing the yield of your desired product.
Data Presentation: Buffer Selection Guide
| Reaction Type | Recommended Buffers | Optimal pH Range | Buffers/Reagents to Avoid |
| DBCO + Azide (SPAAC) | Phosphate-Buffered Saline (PBS), HEPES, Borate, Carbonate/Bicarbonate | 7.0 - 8.5 | Buffers containing sodium azide (NaN3) or thiols. |
| Amine + NHS Ester | Phosphate-Buffered Saline (PBS), HEPES, Borate, Carbonate/Bicarbonate | 7.2 - 8.5 | Buffers containing primary amines (e.g., Tris, Glycine). |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation yield in a DBCO-azide reaction. | Incorrect Buffer: The buffer contains sodium azide. | Perform a buffer exchange into an azide-free buffer like PBS before the reaction. |
| Suboptimal Reaction Conditions: Concentration of reactants is too low, or incubation time is too short. | Increase the concentration of one of the reactants (a 1.5 to 10-fold molar excess is common). Increase incubation time; reactions can run from 2 to 24 hours. Reactions are often more efficient at higher temperatures (e.g., 37°C). | |
| Degraded DBCO Reagent: DBCO can degrade over time, especially with improper storage. | Use a fresh vial of this compound. Store reagents as recommended by the manufacturer, protected from light and moisture. | |
| Low or no yield in an amine-NHS ester reaction. | Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Exchange your biomolecule into an amine-free buffer (PBS, HEPES) via dialysis or desalting column before starting the conjugation. |
| Hydrolyzed NHS Ester: The NHS ester reagent is sensitive to moisture and aqueous conditions, especially at higher pH. | Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Avoid delays in adding it to the reaction mixture. | |
| Suboptimal pH: The pH of the reaction buffer is too low or too high. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for efficient conjugation and minimal NHS ester hydrolysis. | |
| Precipitation of protein or biomolecule during the reaction. | High concentration of organic solvent: Many proteins can precipitate if the concentration of DMSO or DMF exceeds 10-15%. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 20%. |
DOT Diagram: Buffer Selection Logic
Caption: Decision tree for selecting the appropriate reaction buffer.
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation
This protocol describes a general method for conjugating a DBCO-containing molecule (e.g., a protein previously labeled with this compound) to an azide-functionalized molecule.
-
Prepare Reactants:
-
Dissolve the DBCO-labeled molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Dissolve the azide-containing molecule in the same reaction buffer.
-
-
Reaction Setup:
-
Combine the DBCO-labeled and azide-containing molecules in a reaction tube. A 1.5 to 4-fold molar excess of the less critical or more abundant component is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For some systems, incubation times may be extended up to 24 hours to improve efficiency. The optimal time should be determined empirically.
-
-
Purification:
-
Once the reaction is complete, remove excess, unreacted molecules by a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Analysis (Optional):
-
Confirm conjugation using techniques like SDS-PAGE (which should show a band shift corresponding to the increased molecular weight of the conjugate), mass spectrometry, or UV-Vis spectroscopy by monitoring the DBCO absorbance around 309 nm.
-
Protocol 2: General Procedure for Amine-NHS Ester Conjugation
This protocol describes the conjugation of the amine group on this compound to a molecule containing an NHS ester.
-
Buffer Exchange:
-
Ensure your molecule to be labeled (e.g., a protein with an NHS ester) is in an amine-free buffer such as PBS at pH 7.2-8.0. If the buffer contains amines like Tris, it must be exchanged via dialysis or a desalting column.
-
-
Prepare Reagents:
-
Dissolve the NHS-ester-containing molecule in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
Add the this compound solution to the NHS-ester-containing molecule. A 10- to 50-fold molar excess of the amine linker is a common starting point, but this should be optimized for your specific application.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-100 mM. Incubate for an additional 15 minutes at room temperature. This will consume any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis. The resulting DBCO-labeled molecule is now ready for a subsequent click reaction.
-
References
Proper storage and handling of DBCO-PEG2-amine to maintain stability
Technical Support Center: DBCO-PEG2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at –20°C in a sealed container, protected from moisture and light.[1] For long-term storage (up to 3 years), maintaining these conditions is crucial to prevent degradation.[2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for immediate use.[1] If storage is necessary, it is recommended to store aliquots in a tightly sealed vial under an inert gas (e.g., argon or nitrogen) at -80°C for up to one year to minimize degradation from repeated freeze-thaw cycles and exposure to air.[2] Some sources suggest that at -20°C, the solution should be used within one month.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents, including Dimethylsulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). The hydrophilic PEG spacer also increases the water solubility of the compound.
Q4: How can I handle the product to avoid contamination and degradation?
A4: Before use, allow the vial to warm to room temperature before opening. This prevents moisture from condensing on the product, which can lead to hydrolysis of the amine group. Handle the compound in a clean, dry environment.
Q5: What are the main reactive groups of this compound and what do they react with?
A5: this compound is a heterobifunctional linker with two reactive groups:
-
DBCO (Dibenzocyclooctyne): This group reacts with azide-containing molecules through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry reaction.
-
Amine (NH2): This primary amine group readily couples with molecules containing carboxylic acids, activated esters (like NHS esters), or aldehydes.
Troubleshooting Guide
Q1: My conjugation reaction with this compound has a low yield. What could be the problem?
A1: Low conjugation yield can be attributed to several factors:
-
Reagent Degradation: The this compound may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures). Ensure the reagent has been stored correctly at -20°C.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For amine coupling with NHS esters, a pH of 7-9 is recommended. Avoid buffers containing primary amines like Tris, as they will compete in the reaction.
-
Hydrolysis of NHS ester: If you are reacting the amine with an NHS ester, ensure the NHS ester is freshly prepared or has been stored properly, as it is susceptible to hydrolysis.
-
Steric Hindrance: The PEG linker is designed to reduce steric hindrance, but the structure of your target molecule might still impede the reaction. Consider optimizing the linker length if this is a recurring issue.
Q2: I am observing unexpected byproducts in my final product. What is the likely cause?
A2: The presence of byproducts can be due to:
-
Oxidation: The DBCO group can be susceptible to oxidation. It is recommended to handle the reagent and perform reactions under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Side Reactions: The primary amine is a strong nucleophile and can participate in side reactions. Ensure your reaction buffer is free of competing electrophiles.
-
Impurity of Starting Materials: Verify the purity of your other reactants, as impurities can lead to unwanted byproducts. This compound is typically supplied with a purity of ≥95%.
Q3: The solubility of my this compound conjugate is poor in aqueous solutions. How can I improve this?
A3: While the PEG2 spacer enhances hydrophilicity, the overall solubility of the conjugate depends on the properties of the molecule it is attached to. If you encounter solubility issues:
-
Increase PEG chain length: Consider using a DBCO-PEG linker with a longer PEG chain (e.g., PEG4, PEG12) for increased hydrophilicity.
-
Modify the buffer: Adding a small percentage of an organic co-solvent like DMSO might improve solubility. However, ensure the solvent is compatible with your downstream application.
-
Sonication: Gentle sonication can help dissolve the compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage (Solid) | -20°C, desiccated, protected from light | Long-term stability (up to 3 years) is maintained under these conditions. |
| Storage (Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Prepare fresh for best results. |
| Shipping Temperature | Ambient Temperature | The product is stable for short periods at room temperature during shipping. |
| Purity | ≥95% | |
| Solvents | DMSO, DMF, DCM |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Containing Molecule
This protocol outlines the basic steps for conjugating this compound to a molecule containing an azide group via a copper-free click reaction.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Dissolve the azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-containing molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is typically recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate to remove excess unreacted this compound using methods such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns.
-
Protocol 2: Two-Step Protocol for Labeling a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid with EDC/NHS and subsequent reaction with the amine group of this compound.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a 1.2-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution.
-
Incubate for 15-60 minutes at room temperature to form the NHS ester.
-
-
Conjugation to this compound:
-
Dissolve this compound in a compatible solvent.
-
Add the this compound solution to the activated NHS ester solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer (e.g., PBS).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching reagent like Tris or hydroxylamine.
-
Purify the DBCO-labeled molecule using dialysis, desalting columns, or SEC to remove unreacted reagents and byproducts.
-
Visualizations
References
Technical Support Center: Purification of DBCO-PEG2-Amine Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of DBCO-PEG2-amine conjugates. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
The most common methods for purifying this compound conjugates from unreacted reagents and byproducts are based on differences in size, polarity, or charge. These include:
-
Size-Exclusion Chromatography (SEC): This technique, including the use of desalting columns, separates molecules based on their size. It is effective for removing smaller unreacted this compound from larger conjugated biomolecules.[1][2]
-
Dialysis: This method uses a semi-permeable membrane to separate molecules based on size. It is a gentle method suitable for larger sample volumes, where smaller, unreacted molecules diffuse out of a dialysis bag or cassette.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group to a molecule will alter its retention time on an RP-HPLC column, allowing for the separation of the conjugate from the unconjugated starting material.[2][3]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. If the conjugation of this compound alters the overall charge of the target molecule, IEX can be an effective purification strategy.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in an aqueous mobile phase. The hydrophobic DBCO moiety can increase the hydrophobicity of the target molecule, enabling its separation from the unconjugated form.
Q2: How do I choose the best purification method for my specific conjugate?
The choice of purification method depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required final purity.
-
For large biomolecules like antibodies and proteins, Size-Exclusion Chromatography (SEC) or dialysis are often the first choice for removing small, unreacted this compound.
-
For high-resolution separation and analysis, especially for smaller molecules like peptides or oligonucleotides, Reverse-Phase HPLC (RP-HPLC) is often preferred.
-
If your conjugate has a significantly different charge or hydrophobicity compared to the starting material, IEX or HIC can provide excellent separation.
Q3: How can I confirm that my purification was successful?
Several analytical techniques can be used to assess the purity of your this compound conjugate:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance maximum around 309 nm. You can use this to confirm the presence of the DBCO moiety on your purified conjugate and, in some cases, to estimate the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC (RP-HPLC, SEC, etc.) can be used to assess the purity of the conjugate by separating it from any remaining starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the successful attachment of the this compound linker.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery of Conjugate | Non-specific binding to the purification matrix: The conjugate may be sticking to the chromatography resin or dialysis membrane. | For SEC/HPLC: Test different resins or columns to find one with minimal non-specific binding. Adjusting the buffer's ionic strength can also help.For Dialysis: Use a dialysis membrane material known for low protein binding, such as regenerated cellulose. |
| Precipitation of the conjugate: The hydrophobicity of the DBCO group can sometimes lead to aggregation and precipitation. | Ensure the conjugate is soluble in the chosen purification buffer. You may need to adjust the pH or add solubilizing agents. | |
| Inefficient Removal of Unreacted this compound | Inappropriate purification method: The chosen method may not have sufficient resolution to separate the conjugate from the unreacted linker. | For SEC: Ensure the size difference between your conjugate and the unreacted linker is large enough for the chosen column. For small molecules, a higher resolution column may be needed. For Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate but large enough to allow the unreacted linker to pass through. |
| Insufficient purification time or buffer exchange: The purification process may not have been run long enough to remove all impurities. | For Dialysis: Increase the dialysis time and perform multiple buffer changes with a large volume of buffer. For SEC/HPLC: Optimize the elution gradient or run time to ensure complete separation. | |
| Co-elution of Conjugate and Unconjugated Material | Similar physicochemical properties: The conjugated and unconjugated molecules may have very similar size, charge, or hydrophobicity. | Optimize the purification method. For HPLC, this could involve adjusting the gradient, changing the mobile phase, or trying a different type of column (e.g., C8 instead of C18 for RP-HPLC). |
| Degradation of the Conjugate | Harsh purification conditions: The pH, temperature, or organic solvents used in the purification process may be degrading the conjugate. | Use milder purification conditions. For example, perform purification at 4°C and use a buffer with a pH that is known to be optimal for the stability of your molecule. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Size-Exclusion Chromatography (Desalting Columns) | Separation based on molecular size. | Fast, high recovery, easy to use. | Can be costly for many samples; lower resolution than HPLC. | 50 µL - 4 mL |
| Dialysis | Separation based on molecular size using a semi-permeable membrane. | Gentle on samples, inexpensive for larger volumes. | Time-consuming (can take overnight), potential for sample dilution. | >100 µL |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity; can be coupled with mass spectrometry. | May require denaturing conditions (organic solvents, acid) that can be harsh on some biomolecules. | Analytical to preparative scale. |
Detailed Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (Spin Desalting Column)
This protocol is suitable for the rapid removal of unreacted this compound from larger biomolecules like proteins.
Materials:
-
Spin desalting column with an appropriate molecular weight cut-off (MWCO)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Add 2-3 column volumes of the desired equilibration buffer to the column.
-
Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be in the collection tube. The smaller, unreacted this compound will be retained in the column resin.
-
Caption: Workflow for purifying this compound conjugates using a spin desalting column.
Protocol 2: Purification using Dialysis
This method is gentle and suitable for larger sample volumes, although it is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (at least 1000x the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Membrane Preparation:
-
Select a dialysis membrane with an MWCO that will retain your conjugate while allowing the smaller unreacted this compound to pass through.
-
Prepare the membrane according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis device in a container with a large volume of dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the unreacted reagent.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover the purified sample.
-
Caption: Workflow for purifying this compound conjugates using dialysis.
Protocol 3: Purification using Reverse-Phase HPLC (RP-HPLC)
This protocol is for high-resolution purification, particularly useful for smaller conjugates like peptides and oligonucleotides.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample vials
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Sample Preparation:
-
Ensure your sample is free of particulates by centrifugation or filtration.
-
Dilute the sample in Mobile Phase A if necessary.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized for your specific conjugate.
-
-
Fraction Collection:
-
Monitor the elution profile at 280 nm (for protein/peptide backbone) and 309 nm (for the DBCO group).
-
Collect fractions corresponding to the peak that shows absorbance at both wavelengths, which represents your purified conjugate. The this compound conjugate will typically have a longer retention time than the unconjugated molecule.
-
-
Post-Purification:
-
Combine the fractions containing the pure conjugate.
-
Remove the organic solvent and TFA by lyophilization or buffer exchange.
-
Caption: Workflow for purifying this compound conjugates using RP-HPLC.
References
Impact of temperature and pH on DBCO-PEG2-amine reaction rates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature and pH on the reaction rates of DBCO-PEG2-amine and other DBCO-containing reagents in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a DBCO-azide reaction?
A1: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2] Higher temperatures generally result in faster reaction rates.[1] For many applications, incubating the reaction at room temperature (20-25°C) for 4-12 hours is sufficient.[1] If the biomolecules involved are sensitive, the reaction can be performed overnight at 4°C.[1] For low conjugation yields, increasing the temperature to 37°C can help accelerate the reaction.
Q2: How does pH affect the reaction rate of DBCO with an azide?
A2: The pH of the reaction buffer can significantly influence the reaction rate. For conjugating DBCO reagents to primary amines on proteins, a pH range of 7–9 is recommended. Studies have shown that for the subsequent SPAAC reaction, higher pH values (from 5 to 10) generally increase the reaction rate, although this effect can be buffer-dependent. For instance, in one study, the reaction rate increased with pH in most buffers, with the exception of HEPES. A slightly alkaline pH of 7.5-8.5 is often recommended to enhance the rate of SPAAC reactions.
Q3: What are the recommended buffers for a DBCO-azide reaction?
A3: The choice of buffer can have a substantial impact on the reaction kinetics. While phosphate-buffered saline (PBS) is commonly used, studies have shown that other buffers may yield faster reactions. For example, one study found that reactions in HEPES buffer had the highest rate constants compared to PBS, MES, and borate buffers at pH 7. It is critical to avoid buffers containing primary amines (e.g., Tris or glycine) if the reaction involves an amine-reactive group like an NHS ester. Importantly, buffers should not contain sodium azide, as it will compete with the azide-labeled molecule for the DBCO group.
Q4: What is the role of the PEG linker in this compound?
A4: The polyethylene glycol (PEG) spacer in this compound serves two primary purposes. First, it increases the hydrophilicity and water solubility of the molecule. Second, the PEG linker can increase the reaction rate of the SPAAC reaction. It does this by increasing the distance between the DBCO group and the molecule it is attached to, which can minimize steric hindrance and make the DBCO group more accessible to the azide reaction partner.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the DBCO-azide reaction can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak around 309-310 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. This allows for real-time tracking of the reaction's progress. The degree of labeling can also be calculated after purification by measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm.
Data Presentation
Impact of Buffer, pH, and Temperature on SPAAC Reaction Rates
The following table summarizes second-order rate constants for the reaction between sulfo-DBCO-amine and an azide-modified sugar at different temperatures and in various buffers and pH conditions. This data illustrates the significant influence these parameters have on reaction kinetics.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data summarized from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a general guideline for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Optimization may be required for specific applications.
Materials:
-
DBCO-functionalized molecule (e.g., this compound labeled protein)
-
Azide-functionalized molecule
-
Reaction Buffer: Azide-free buffer such as PBS (pH 7.4), HEPES, or Borate buffer.
-
Water-miscible organic solvent (e.g., DMSO or DMF), if needed for dissolving reagents.
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-containing molecule in the chosen reaction buffer to the desired concentration. If the DBCO reagent has poor aqueous solubility, first dissolve it in a minimal amount of DMSO or DMF and then add it to the aqueous buffer.
-
Prepare the azide-containing molecule in the same reaction buffer.
-
-
Initiate Reaction:
-
Add the DBCO-labeled molecule to the azide-labeled molecule. A molar excess of 1.5 to 10 equivalents of one of the components is often recommended to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature (20-25°C) or overnight at 4°C. For less efficient reactions, the temperature can be increased to 37°C.
-
-
Purification:
-
After the incubation is complete, remove the excess, unreacted reagents. This can be achieved through methods such as dialysis, desalting columns, or size exclusion chromatography, depending on the nature of the conjugate.
-
-
Characterization (Optional):
-
The success of the conjugation can be confirmed using techniques like SDS-PAGE, which should show a molecular weight shift, or mass spectrometry. The degree of labeling can be determined using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and ~309 nm (for DBCO).
-
Troubleshooting Guide
Problem: Low or No Conjugation Product Observed
Low yield is a common issue in bioconjugation reactions. The following guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting flowchart for low DBCO-azide reaction yield.
Detailed Troubleshooting Steps
| Possible Cause | Recommended Solution |
| Degraded Reagents | DBCO reagents can be sensitive to moisture and degradation over time. Solution: Use fresh reagents for each experiment. Ensure moisture-sensitive reagents are brought to room temperature before opening to prevent condensation. |
| Suboptimal Reaction Conditions | Reaction kinetics are highly dependent on temperature, pH, and reactant concentrations. Solution: Optimize these conditions systematically. Increase the incubation temperature to 37°C or prolong the incubation time. Adjust the pH to a slightly alkaline range (7.5-8.5). Increase the molar excess of one of the reactants. |
| Incorrect Buffer Composition | Buffers containing sodium azide or primary amines (like Tris) will interfere with the reaction. Solution: Use a recommended, non-interfering buffer such as PBS or HEPES. Ensure the buffer is freshly prepared and the pH is verified. |
| Steric Hindrance | The DBCO or azide group on a large biomolecule may be sterically inaccessible. Solution: Consider using a DBCO or azide reagent with a longer PEG spacer to increase the distance from the biomolecule, thereby improving accessibility. |
| Inefficient Purification | The desired product may be lost during purification steps. Solution: Review your purification protocol. Ensure the chosen method (e.g., desalting column, dialysis) is appropriate for the size and properties of your conjugate and that it is performed correctly to maximize recovery. |
Experimental Workflow Visualization
The diagram below illustrates a typical two-step workflow for labeling a target protein with a molecule of interest using a this compound linker.
Caption: Two-step bioconjugation workflow using a DBCO linker.
References
Common side reactions with DBCO-PEG2-amine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG2-amine. Here, you will find information on common side reactions and strategies to avoid them, ensuring successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group and a primary amine (-NH2) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3]
-
DBCO Group: This group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes.[4][5]
-
Amine Group: The primary amine can form stable amide bonds with carboxylic acids or activated esters (like NHS esters).
-
PEG2 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding.
Its primary applications are in bioconjugation, such as linking proteins, peptides, oligonucleotides, or small molecules for various purposes including drug delivery, bioimaging, and diagnostics.
Q2: What are the most common side reactions observed with this compound?
The most common side reactions include:
-
Degradation of the DBCO group: The strained cyclooctyne ring in the DBCO group can degrade over time, especially in aqueous solutions, through oxidation or hydration, leading to a loss of reactivity with azides.
-
Hydrolysis of activated esters: If the amine group of this compound is intended to react with a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester, the NHS ester is susceptible to hydrolysis, which reduces the efficiency of the conjugation.
-
Non-specific binding: The DBCO group is hydrophobic and can contribute to non-specific binding with proteins and other biomolecules. While the PEG linker is designed to be hydrophilic, it can also sometimes participate in non-specific interactions.
-
Reaction with buffer components: The amine group can react with components of certain buffers, such as primary amines (e.g., Tris), which will compete with the intended reaction. Similarly, the DBCO group will react with any azide present in the buffer (e.g., sodium azide as a preservative), depleting the reagent.
-
Aggregation: Both the this compound linker and the resulting conjugates can sometimes aggregate, leading to precipitation and difficulties in purification.
Q3: How should I store and handle this compound to maintain its stability?
Proper storage and handling are critical to prevent degradation of the DBCO group.
-
Storage: Store this compound at -20°C in a sealed container, protected from moisture and light. It is recommended to desiccate the product during storage.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture.
-
Prepare solutions fresh before use.
-
If you need to store solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C for a limited time (solutions in DMSO may be stable for 2-3 months). Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low Yield of the Final Conjugate
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Use a fresh vial of the reagent. Ensure proper storage and handling as described above. |
| Hydrolysis of NHS ester (if applicable) | Prepare the NHS-activated molecule immediately before the conjugation step. Use an anhydrous solvent to dissolve the NHS ester. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and reaction time. For the SPAAC reaction, a pH between 7.0 and 7.5 is generally recommended. Higher temperatures (up to 37°C) can increase the reaction rate, but this must be balanced with the stability of the biomolecules. |
| Incorrect Molar Ratio of Reactants | For the SPAAC reaction, a molar excess of the less critical component is recommended. A 1.5:1 to 3:1 ratio of DBCO to azide is a good starting point. For the amine reaction with an NHS ester, a 10- to 20-fold molar excess of the NHS ester may be necessary. |
| Inefficient Purification | Choose a purification method appropriate for your molecules (e.g., size exclusion chromatography, dialysis, or HPLC). Be aware that low recovery during purification can significantly impact the final yield. |
Problem 2: High Background Signal or Non-Specific Binding
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to disrupt hydrophobic interactions. |
| Aggregation of the Conjugate | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. |
| Insufficient Blocking | If working with surfaces or cells, increase the concentration and/or duration of your blocking step (e.g., using 1-5% BSA). |
Quantitative Data Summary
The rate of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is influenced by the choice of buffer, pH, and temperature. The following table summarizes the second-order rate constants for the reaction between sulfo-DBCO-amine and 3-azido-L-alanine under various conditions.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7 | 25 | 0.59 - 0.97 |
| RPMI | 7 | 25 | 0.27 - 0.77 |
| MES | 5 | 25 | ~0.2 |
| Borate | 10 | 25 | ~1.0 |
| PBS | 7 | 37 | Increased rate compared to 25°C |
Data adapted from a study on SPAAC reaction kinetics.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via an NHS Ester
This protocol describes the activation of a protein with an NHS-ester-containing molecule, followed by reaction with this compound.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines like Tris.
-
-
Activation of Carboxyl Groups on the Protein (if necessary):
-
If your protein has available carboxyl groups you wish to target, you can activate them with EDC and NHS to form an NHS ester.
-
Dissolve EDC and NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any remaining activated esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-labeled Molecule
This protocol outlines the reaction of a DBCO-labeled molecule (prepared as in Protocol 1 or obtained commercially) with an azide-containing molecule.
-
Reactant Preparation:
-
Dissolve the DBCO-labeled molecule and the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
-
-
Click Reaction:
-
Mix the DBCO-labeled molecule with a 1.5- to 3-fold molar excess of the azide-containing molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. For some reactions, incubation for up to 12 hours may be necessary.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting logic for addressing low yield in conjugation reactions.
References
Monitoring the progress of a DBCO-PEG2-amine conjugation reaction
This guide provides troubleshooting and frequently asked questions for monitoring the progress of a DBCO-PEG2-amine conjugation reaction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation reaction?
A this compound is a heterobifunctional linker molecule. It contains a DBCO (dibenzocyclooctyne) group on one end and a primary amine group on the other, separated by a short PEG2 spacer.[1][2] The DBCO group is used for copper-free "click chemistry" reactions with molecules containing an azide group.[3][4] The primary amine can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1] Therefore, this molecule can be used to link a molecule with an azide to a molecule with an activated ester.
Q2: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be used to monitor the reaction. The choice depends on the properties of your molecules and the available equipment. Common methods include:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm. You can monitor the reaction by observing the change in absorbance at this wavelength. For instance, in a reaction where a DBCO-containing molecule is consumed, a decrease in absorbance at 309 nm indicates the reaction is proceeding.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for monitoring these reactions. Successful conjugation will result in a new peak with a different retention time compared to the starting materials. The hydrophobic DBCO group typically increases the retention time of the labeled molecule. You can also monitor the consumption of the starting materials.
-
Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the identity of the conjugated product by detecting its expected molecular weight.
-
SDS-PAGE: If one of your molecules is a protein, Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide a quick qualitative assessment. The conjugated product will have a higher molecular weight and thus migrate slower on the gel compared to the unconjugated protein.
Q3: What are the optimal reaction conditions for an amine-NHS ester conjugation?
For the amine group of the this compound to react efficiently with an NHS ester, the pH of the reaction buffer is crucial. A pH between 7 and 9 is generally recommended, with pH 8.0-8.5 often being optimal. This is because the primary amine needs to be in a non-protonated state to be nucleophilic and reactive. It is also critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your molecule for reaction with the NHS ester.
Troubleshooting Guide
Below are common issues encountered during this compound conjugation reactions and their potential solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer/pH: The reaction buffer contains primary amines (e.g., Tris, Glycine) or the pH is too low, protonating the amine. | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at a pH of 7-9. |
| Degraded NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. | Allow the NHS ester reagent to equilibrate to room temperature before opening the vial. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF. | |
| Low Reagent Concentration: The concentration of one or both reactants is too low, leading to a slow reaction rate. | For protein labeling, it is recommended to use an antibody concentration greater than 0.5 mg/mL. A 10- to 20-fold molar excess of the NHS ester to the protein is a good starting point. | |
| Impure Reagents: Impurities in your starting materials may compete with the desired reaction. | Ensure your starting materials are of high purity (>95%). Purification of antibodies or other biomolecules may be necessary before conjugation. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Inconsistent concentrations or handling of sensitive reagents. | Always prepare fresh reagent solutions. Store stock reagents according to the manufacturer's instructions, often in a desiccator and protected from light. |
| Variable Reaction Time/Temperature: Inconsistent incubation times or temperatures can lead to varying degrees of conjugation. | Standardize the reaction time and temperature. Reactions are often run for 1-2 hours at room temperature or overnight at 4°C. | |
| Difficulty in Purification | Similar Properties of Reactants and Products: The conjugated product has similar chromatographic properties to the starting materials. | Optimize the purification method. For HPLC, adjust the mobile phase gradient. |
| Excess Unreacted Reagent: A large excess of one reagent can co-elute with the product. | Use the minimum amount of excess reagent necessary for complete derivatization. Consider a quenching step by adding a small amount of a primary amine like Tris or glycine to consume unreacted NHS esters after the desired reaction time. |
Experimental Protocols
General Protocol for Amine-NHS Ester Conjugation
-
Reagent Preparation:
-
Prepare the amine-containing molecule (e.g., a protein) in an amine-free buffer (e.g., PBS, 50 mM borate buffer) at a pH of 8.0-8.5. A typical protein concentration is 1-2 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be below 20%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted NHS ester, add a quenching solution such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using size-exclusion chromatography, dialysis, or HPLC.
-
Monitoring by RP-HPLC
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 column
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.
-
Detection: Monitor at 280 nm (for proteins) and 309 nm (for DBCO).
-
Analysis: Inject the unconjugated starting materials as controls. Successful conjugation is indicated by the appearance of a new peak with a longer retention time and absorbance at both wavelengths.
Visualizations
Caption: Workflow for DBCO-PEG-Amine conjugation via NHS ester chemistry.
Caption: Troubleshooting flowchart for low yield in amine-NHS ester conjugations.
References
Addressing solubility issues of DBCO-PEG2-amine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DBCO-PEG2-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (specifically, strain-promoted alkyne-azide cycloaddition or SPAAC), a two-unit polyethylene glycol (PEG) spacer, and a primary amine group.[1][2][3] The DBCO group reacts selectively with azide-functionalized molecules, while the amine group can be conjugated to molecules with carboxylic acids or activated esters.[1][2] The PEG spacer is included to increase the hydrophilicity of the molecule.
Common applications include:
-
Bioconjugation: Linking proteins, peptides, antibodies, and oligonucleotides.
-
PROTAC (PROteolysis TArgeting Chimera) synthesis: Connecting a target-binding ligand and an E3 ligase ligand.
-
Cell surface labeling and engineering: Modifying the surface of cells for imaging or therapeutic purposes.
-
Drug delivery: As a component in targeted drug delivery systems.
Q2: Is this compound soluble in aqueous solutions like PBS?
While the PEG2 spacer is intended to improve water solubility, the hydrophobic nature of the DBCO group significantly limits the direct solubility of this compound in aqueous buffers. Many suppliers list its primary solubility in organic solvents such as DMSO, DMF, and DCM. Direct dissolution in aqueous buffers, especially at higher concentrations, can be challenging and may lead to precipitation or aggregation.
Q3: What is the recommended procedure for dissolving this compound for use in aqueous reactions?
The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous reaction buffer.
Recommended Protocol for Dissolving this compound:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
-
Dilute in Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer (e.g., PBS, pH 7.4) while vortexing to ensure rapid mixing. The final concentration of the organic solvent in your reaction should be kept to a minimum (typically <10%) to avoid negative effects on biological molecules.
Q4: What factors can influence the solubility of this compound in my experiments?
Several factors can affect the solubility:
-
Concentration: Higher concentrations are more prone to precipitation.
-
pH: The amine group is protonated at acidic pH, which can slightly increase solubility. However, the overall solubility is still dominated by the hydrophobic DBCO group.
-
Temperature: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but prolonged heating should be avoided to prevent degradation.
-
Buffer Composition: The presence of other salts or components in your buffer can impact solubility. It is advisable to avoid buffers containing primary amines (e.g., Tris) if the amine end of the this compound is intended for a subsequent reaction, as it will compete.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The final concentration of this compound is too high for the aqueous buffer. The percentage of organic solvent is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., from 5% to 10% DMSO), but be mindful of its potential effects on your biomolecules. |
| The solution is cloudy or hazy. | The compound is not fully dissolved and may be forming aggregates. | Sonicate the solution for a few minutes. Gently warm the solution to 37°C. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| The reaction efficiency is low. | The actual concentration of soluble this compound is lower than expected due to partial precipitation. | Confirm the solubility of this compound in your specific buffer system by preparing a dilution series and observing for precipitation. Consider increasing the molar excess of this compound in your reaction. |
| Inconsistent results between experiments. | The stock solution of this compound in DMSO may have absorbed moisture, leading to hydrolysis or precipitation upon dilution. | Use anhydrous DMSO to prepare the stock solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of DBCO-PEG Compounds
| Compound | Solvent/Buffer | Reported Solubility |
| DBCO-PEG4-Maleimide | Aqueous buffers | Up to 6.6 mM |
| DBCO-PEG4-NHS ester | Aqueous buffers | Up to 5.5 mM |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
| Sulfo-DBCO-Amine | Water, DMSO, DMF | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Amine-Containing Molecule to a Carboxylic Acid-Containing Biomolecule
This protocol describes the activation of a carboxylic acid on a biomolecule followed by conjugation to this compound.
Materials:
-
Biomolecule with a carboxylic acid group (e.g., a protein)
-
This compound
-
Anhydrous DMSO
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the carboxylic acid-containing biomolecule in Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Freshly prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activate the Biomolecule:
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Add a 10-20 fold molar excess of the this compound DMSO stock solution to the activated biomolecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the DBCO-labeled biomolecule using a desalting column or dialysis to remove unreacted this compound.
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction of a DBCO-labeled biomolecule with an azide-functionalized molecule.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Solutions:
-
Dissolve the DBCO-labeled biomolecule in the Reaction Buffer.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
Click Reaction:
-
Add a 1.5 to 3-fold molar excess of the azide-functionalized molecule to the DBCO-labeled biomolecule.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction time may need to be optimized depending on the reactants.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove excess unreacted molecules.
-
Visualizations
PROTAC Assembly Workflow
Caption: A two-step workflow for the synthesis of a PROTAC molecule.
Cell Surface Labeling Workflow
Caption: Workflow for cell surface labeling via metabolic engineering and click chemistry.
References
Technical Support Center: DBCO-PEG2-Amine Bioconjugation
Welcome to our technical support center for DBCO-PEG2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioconjugation experiments involving this reagent. Here you will find frequently asked questions and troubleshooting guides to help you mitigate non-specific binding and achieve optimal results in your copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) when using this compound?
Non-specific binding with this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and other biomolecules.[1][2]
-
PEG Linker Interactions: While the short PEG2 linker is designed to be hydrophilic and reduce NSB, polyethylene glycol chains can sometimes engage in non-specific interactions with proteins or cell surfaces.[1][3]
-
Aggregation: Conjugates of this compound, especially with larger biomolecules, may aggregate and precipitate, leading to non-specific "sticking" to surfaces and other molecules.[1]
Q2: How does the PEG2 linker in this compound help in reducing non-specific binding?
The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding. Its hydrophilic nature creates a hydration shell around the conjugated molecule. This shell can mask hydrophobic regions and provide a steric barrier, which helps to prevent aggregation and reduce unwanted interactions with other proteins or surfaces. A short PEG chain like PEG2 is generally effective at improving solubility without introducing significant non-specific interactions itself.
Q3: Is the reaction between DBCO and azide truly specific? Can DBCO react with other functional groups?
The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide is highly specific and bioorthogonal. This means that under typical physiological conditions (pH, temperature), the DBCO group is exceptionally selective for the azide group and generally does not react with other functional groups commonly found in biological systems, such as amines or hydroxyls. However, some studies have noted that cyclooctynes can potentially react with thiol (SH) groups from cysteine residues under certain conditions.
Q4: What is the optimal buffer for performing a conjugation with this compound?
The choice of buffer is critical for a successful conjugation and for minimizing non-specific binding.
-
pH: For the initial conjugation of this compound to a protein via its amine group (e.g., by activating a carboxyl group on the protein with EDC/NHS), a pH range of 7.2-8.5 is commonly used. For the subsequent copper-free click reaction with an azide-modified molecule, a physiological pH of 7.0-7.4 is ideal.
-
Buffer Composition: Use non-amine containing buffers such as PBS (phosphate-buffered saline), HEPES, or carbonate/bicarbonate buffer, especially when working with NHS esters, as primary amines in buffers like Tris will compete with the intended reaction. Avoid buffers containing sodium azide, as it will react with the DBCO group.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal in Assays (e.g., ELISA, Flow Cytometry, Microscopy) | 1. Hydrophobic binding of the DBCO-conjugate. 2. Insufficient blocking or washing. 3. Aggregation of the conjugate. | 1. Add Blocking Agents: Use blocking buffers containing proteins like Bovine Serum Albumin (BSA) (typically 1-5%) or non-fat dry milk to saturate non-specific binding sites. 2. Optimize Washing Steps: Increase the number and duration of wash steps. Include a non-ionic detergent such as 0.05-0.1% Tween-20 or Triton X-100 in your wash buffers to disrupt hydrophobic interactions. 3. Filter the Conjugate: Before use, filter the DBCO-conjugate solution through a 0.22 µm spin filter to remove any aggregates. |
| Low Yield of Final Conjugate | 1. Inefficient initial labeling with this compound or the azide moiety. 2. Hydrolysis of the activated species (e.g., NHS ester) before reaction. 3. Suboptimal reaction conditions (pH, temperature, time). | 1. Optimize Molar Ratios: Start with a 5- to 20-fold molar excess of the labeling reagent (e.g., this compound) to your biomolecule. This may need to be optimized for your specific application. 2. Prepare Reagents Fresh: If activating carboxyl groups with EDC/NHS to react with this compound, prepare the activated molecule solution immediately before adding the this compound. 3. Adjust Reaction Conditions: Ensure the pH of the reaction buffer is optimal. For the click reaction, typical incubation times are less than 12 hours, but longer incubation can improve efficiency. Reactions are often performed at room temperature or 4°C. |
| Precipitation of the Conjugate | 1. The biomolecule is prone to aggregation after modification. 2. The hydrophobicity of the DBCO group reduces the overall solubility of the conjugate. | 1. Include Solubilizing Agents: Consider adding non-ionic detergents or adjusting the buffer composition to improve solubility. 2. Work at Lower Concentrations: Performing the conjugation at lower concentrations may help to reduce aggregation. 3. Purification: Immediately after the reaction, purify the conjugate using a suitable method like size-exclusion chromatography to remove any aggregates that have formed. |
| Inconsistent Results Between Batches | 1. Variability in the degree of labeling (DOL). 2. Degradation of this compound during storage. | 1. Characterize Each Batch: Determine the DOL for each new batch of conjugate to ensure consistency. This can often be assessed by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 309 nm. 2. Proper Storage: Store this compound and its conjugates at -20°C, protected from light and moisture. Allow the reagent to warm to room temperature before opening to prevent condensation. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via EDC/NHS Chemistry
This protocol describes the labeling of a protein with available carboxyl groups (e.g., from aspartic or glutamic acid residues) with this compound.
-
Buffer Preparation: Prepare a reaction buffer such as 20 mM MES (2-(N-morpholino)ethanesulfonic acid) with 150 mM NaCl at pH 6.0.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess EDC/NHS: Immediately remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Conjugation with this compound:
-
Dissolve this compound in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. The final concentration of the organic solvent should ideally be below 10-15% to avoid protein precipitation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol outlines the reaction between a DBCO-labeled biomolecule and an azide-containing molecule.
-
Prepare Reactants:
-
Dissolve the DBCO-labeled biomolecule in a reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing molecule in a compatible solvent.
-
-
Click Reaction:
-
Mix the DBCO-labeled biomolecule with a 1.5- to 3-fold molar excess of the azide-containing molecule.
-
Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.
-
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to this compound conjugation and troubleshooting non-specific binding.
Caption: Causes of and solutions for non-specific binding.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting high background signals.
References
Technical Support Center: Best Practices for DBCO-PEG2-Amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching and troubleshooting reactions involving DBCO-PEG2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction typically refers to a two-step bioconjugation process. First, a molecule of interest containing a primary amine is reacted with a DBCO-NHS ester to attach the DBCO (Dibenzocyclooctyne) moiety. The PEG2 (polyethylene glycol) linker enhances solubility. This DBCO-functionalized molecule is then reacted with an azide-tagged molecule in a copper-free click chemistry reaction, also known as a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4][5] This process creates a stable covalent bond.
Q2: Why is quenching necessary in a this compound reaction?
Quenching is a critical step to stop the reaction and ensure the specificity of the final conjugate.
-
Quenching the initial NHS ester reaction: This is done to deactivate any unreacted DBCO-NHS ester. If not quenched, the excess NHS ester could react with other primary amines in subsequent steps or during purification, leading to non-specific labeling.
-
Quenching the SPAAC (click) reaction: While SPAAC is highly efficient, quenching can be useful to remove any unreacted DBCO-functionalized molecules, which can simplify downstream purification and analysis.
Q3: What are the recommended quenching agents for the DBCO-NHS ester reaction?
Primary amine-containing buffers are effective for quenching unreacted NHS esters. Commonly used quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Lysine
-
Ethanolamine
Q4: How do I quench the SPAAC reaction to remove excess DBCO reagent?
To remove unreacted DBCO-functionalized molecules, you can add a small molecule azide that will react with the excess DBCO. This converts the DBCO into a product that is easily removed during purification. Options include:
-
Sodium azide: Can be used to quench cyclooctynes.
-
Small molecule azides (e.g., benzyl azide): A small, simple azide can be added in excess to react with the remaining DBCO.
-
Azide-functionalized resins: These can be added to the reaction mixture to bind and remove excess DBCO reagent, followed by simple filtration or centrifugation.
Q5: Can I store my DBCO-functionalized molecule?
DBCO-functionalized molecules can be stored, but it's important to be aware of their stability. They can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and reaction with water. For best results, it is recommended to use the DBCO-labeled molecule in the subsequent click reaction as soon as possible.
Troubleshooting Guide
Problem 1: Low Yield of Final Conjugate
| Possible Cause | Recommended Solution |
| Inefficient initial DBCO-NHS ester labeling | Optimize the molar ratio of DBCO-NHS ester to your molecule (a 10- to 20-fold molar excess is a common starting point). Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at the optimal pH (7.2-8.5). |
| Degradation of DBCO reagent | Use fresh DBCO-NHS ester solution. Store DBCO reagents protected from moisture and light. |
| Incomplete SPAAC reaction | Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for 2-4 hours at room temperature). Optimize the concentration of reactants; higher concentrations generally lead to faster reactions. |
| Steric hindrance | If either the DBCO or azide group is sterically hindered, consider using a DBCO reagent with a longer PEG spacer to increase accessibility. |
| Incorrect buffer for SPAAC | While PBS is common, HEPES buffer may lead to higher reaction rates. Avoid buffers containing azides. |
Problem 2: Non-specific Binding or Aggregation
| Possible Cause | Recommended Solution |
| Hydrophobicity of the DBCO group | Use a DBCO reagent with a hydrophilic PEG linker (like this compound) to improve the water solubility of the conjugate. |
| Excess unreacted DBCO-NHS ester | Ensure the quenching step after the initial labeling is sufficient (e.g., 50-100 mM Tris for 15-30 minutes). |
| Precipitation during reaction | Ensure all reagents are fully dissolved before mixing. If using a water-insoluble DBCO-NHS ester, dissolve it in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: Labeling a Primary Amine-Containing Molecule with DBCO-NHS Ester
-
Preparation of Amine-Containing Molecule:
-
Dissolve your molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Ensure the concentration is appropriate for your specific molecule.
-
-
Preparation of DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to your molecule solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.
-
-
Purification of the DBCO-Labeled Molecule:
-
Remove the excess DBCO-NHS ester and quenching reagent using a spin desalting column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of Reactants:
-
Dissolve your purified DBCO-labeled molecule in a suitable reaction buffer (e.g., PBS, HEPES).
-
Dissolve your azide-containing molecule in the same buffer.
-
-
Click Reaction:
-
Mix the DBCO-labeled molecule and the azide-containing molecule. A 1.5- to 3-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Optional Quenching of Excess DBCO:
-
If you used an excess of the DBCO-labeled molecule, you can add a small molecule azide (e.g., sodium azide or benzyl azide) to react with the unreacted DBCO.
-
Alternatively, use an azide-functionalized scavenger resin.
-
Incubate for an additional 1-2 hours.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove unreacted starting materials and byproducts.
-
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| DBCO-NHS Ester Molar Excess | 10- to 50-fold | |
| NHS Ester Reaction pH | 7.2 - 8.5 | |
| NHS Ester Quenching (Tris) | 50 - 100 mM for 15-30 min | |
| SPAAC Molar Excess (one reactant) | 1.5- to 3-fold | |
| SPAAC Reaction Time | 2 - 12 hours |
Visualizations
Caption: Experimental workflow for this compound reactions.
Caption: Troubleshooting guide for low yield in DBCO reactions.
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-PEG2-Amine and NHS Esters for Amine-Reactive Labeling
In the landscape of bioconjugation, the precise and efficient labeling of molecules is paramount. For researchers targeting primary amines, N-hydroxysuccinimide (NHS) esters have long been the gold standard, offering a direct route to forming stable amide bonds. However, the rise of bioorthogonal chemistry introduces a powerful two-step alternative utilizing reagents like DBCO-PEG2-amine, which leverages strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two methodologies to inform your selection of the optimal labeling strategy.
The fundamental difference lies in the approach: NHS esters provide a direct, one-step labeling of amines, while the DBCO-based method is an indirect, two-step process. This indirect strategy first involves "functionalizing" the amine-containing target with an azide group, followed by a highly specific "labeling" reaction with a DBCO-containing probe.
At a Glance: Key Performance Metrics
The decision between direct NHS ester chemistry and an indirect bioorthogonal approach depends on the specific requirements of the experiment, such as the complexity of the biological system, the need for specificity, and the desired reaction kinetics.
| Feature | NHS Ester Labeling | Indirect Labeling (Azide-DBCO) | Rationale & Key Considerations |
| Reaction Steps | 1 Step | 2 Steps | The two-step bioorthogonal approach offers greater flexibility and modularity, allowing for the introduction of the final label at a later, more convenient stage. |
| Reaction Speed | Fast (minutes to a few hours) | Very Fast (SPAAC step can be <1 hour) | While the NHS ester reaction is rapid, the SPAAC click reaction is exceptionally fast and efficient, often considered to be on the order of seconds to minutes. |
| Specificity | Moderate to High | Very High | NHS esters can react with other nucleophiles (e.g., thiols) and are highly susceptible to hydrolysis. The azide-DBCO reaction is bioorthogonal, meaning it proceeds with near-perfect specificity, avoiding side reactions with native functional groups in complex biological samples. |
| pH Sensitivity | Highly Sensitive (Optimal pH 7.2-8.5) | Insensitive (Wide pH range) | NHS ester hydrolysis is rapid at high pH, reducing labeling efficiency. The SPAAC reaction is stable across a broad physiological pH range. |
| Reagent Stability | Low in Aqueous Solution | High in Aqueous Solution | NHS esters readily hydrolyze in water, requiring fresh preparation and careful buffer selection. Azides and DBCO reagents are significantly more stable in aqueous environments. |
| Linkage Formed | Amide Bond | Triazole Ring + Amide Bond | Both resulting linkages are highly stable covalent bonds. |
Reaction Mechanisms and Workflow
The choice of strategy dictates the entire experimental workflow, from initial reagent preparation to the final labeled product.
Workflow 1: Direct Labeling with NHS Esters
This method involves a single incubation step where the amine-containing molecule of interest is directly reacted with a molecule functionalized with an NHS ester.
Caption: Direct amine labeling via NHS ester chemistry.
Workflow 2: Indirect Labeling via Azide-DBCO (SPAAC)
This strategy separates the modification of the target from the final labeling event. First, an azide is introduced onto the target molecule using an azide-NHS ester linker. Second, a DBCO-functionalized probe is added, which specifically "clicks" onto the azide.
Caption: Two-step amine labeling via SPAAC click chemistry.
Experimental Protocols
Below are generalized protocols for labeling a protein with a fluorescent dye using both methods. Note: Optimal concentrations, incubation times, and purification methods should be empirically determined for each specific application.
Protocol 1: Direct Protein Labeling with an NHS Ester Dye
Objective: To conjugate an NHS ester-activated fluorescent dye directly to primary amines on a target protein.
Materials:
-
Target Protein: 1-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
NHS Ester Dye: Pre-weighed or as a 10 mg/mL stock in anhydrous DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25).
Methodology:
-
Protein Preparation: Dissolve or dialyze the target protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to make a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Determine the desired molar excess of dye to protein. A starting point is often a 10- to 20-fold molar excess.
-
Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes. This step hydrolyzes any remaining reactive NHS esters.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Two-Step Protein Labeling via Azide-DBCO Chemistry
Objective: To first introduce an azide onto a target protein and then label it with a DBCO-functionalized fluorescent dye.
Materials:
-
Target Protein: 1-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-NHS Ester Linker (e.g., NHS-Azide): 10 mg/mL stock in anhydrous DMSO.
-
This compound based Dye: 1 mg/mL stock in aqueous buffer or DMSO.
-
Buffers and Columns: As described in Protocol 1.
Methodology:
Step A: Azide Functionalization
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Linker Preparation: Prepare a fresh 10 mg/mL stock solution of the Azide-NHS Ester linker in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS Ester linker to the protein solution.
-
Incubation & Quenching: Incubate for 1-2 hours at room temperature. Quenching is optional but can be performed as in Protocol 1 to ensure all NHS esters are deactivated.
-
Purification: Crucially , remove the unreacted Azide-NHS Ester linker from the now azide-modified protein using a size-exclusion column. The protein is now ready for the click reaction.
Step B: DBCO "Click" Labeling 6. Click Reaction: To the purified azide-modified protein, add the DBCO-functionalized dye. A 2- to 5-fold molar excess of the DBCO reagent over the protein is often sufficient due to the high reaction efficiency. 7. Incubation: Incubate for 1-2 hours at room temperature or 4°C. The reaction is often complete in under an hour. No catalyst is needed. 8. Final Purification: Perform a final purification step using size-exclusion chromatography to remove any unreacted DBCO dye. 9. Characterization: Determine the degree of labeling (DOL).
Conclusion and Recommendations
Choose Direct NHS Ester Labeling when:
-
Simplicity and Speed are Critical: The one-step protocol is straightforward and faster overall if you are starting from scratch.
-
Working with Purified Systems: In controlled environments with purified proteins, the risk of side-reactions is lower, and the pH can be easily controlled.
-
The Target is Robust: The target molecule can tolerate the specific pH conditions (7.2-8.5) required for efficient labeling.
Choose Indirect Azide-DBCO Labeling when:
-
Specificity is Paramount: In complex biological environments like cell lysates, live cells, or in vivo studies, the bioorthogonality of the SPAAC reaction prevents off-target labeling.
-
Flexibility is Required: The two-step nature allows for the creation of a stable, azide-modified intermediate that can be stored and later labeled with a variety of DBCO probes. This modularity is a significant advantage.
-
Reaction Conditions are Constrained: The SPAAC reaction proceeds efficiently over a wide range of pH values and in aqueous buffers where NHS esters would be rapidly hydrolyzed.
-
The Labeling Reagent is Precious: The high efficiency of the click reaction may allow for the use of lower concentrations of the valuable DBCO-functionalized probe compared to the excess often required for NHS ester reactions.
A Head-to-Head Comparison: DBCO vs. BCN in Copper-Free Click Chemistry
In the rapidly evolving landscape of bioconjugation, the choice of chemical tools is paramount to experimental success. For researchers, scientists, and drug development professionals, copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful technique for its biocompatibility and efficiency. Within this reaction class, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two of the most prominent strained alkynes. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
The primary allure of SPAAC lies in its bioorthogonality; the reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] This has led to its extensive use in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] While both DBCO and BCN react with azides to form a stable triazole linkage, their distinct chemical and physical properties significantly influence reaction kinetics, stability, and the characteristics of the final bioconjugate.[1]
Performance Comparison: A Quantitative Look
A critical evaluation of DBCO and BCN involves a close examination of their reaction kinetics, stability in various biochemical environments, and their intrinsic physicochemical properties.
Reaction Kinetics
The speed of the SPAAC reaction is a crucial determinant of its utility, especially in applications involving low reactant concentrations or rapid biological processes. Generally, DBCO exhibits faster reaction kinetics than BCN due to its higher ring strain.[1] However, the nature of the azide reaction partner can significantly influence the reaction rate. DBCO reacts more rapidly with aliphatic azides, such as benzyl azide, while BCN displays a notably higher reaction rate with aromatic azides, like phenyl azide.[1] This highlights the importance of considering the electronic properties of the azide when designing experiments.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| DBCO | Peptide with aryl azide | 0.34 | HBS buffer (pH 7.4) |
| BCN | Boc-protected aryl azide | 0.28 | MeOD |
Table 1: Comparative second-order rate constants for SPAAC reactions of DBCO and BCN with different azide reactants.
Stability
The stability of the linker is critical for maintaining the integrity of the bioconjugate throughout the course of an experiment, particularly under challenging biological conditions. While both linkers are generally stable, they exhibit different susceptibilities to common reagents in the lab. BCN demonstrates significantly greater stability in the presence of thiols, such as the common intracellular antioxidant glutathione (GSH), and reducing agents like tris(2-carboxyethyl)phosphine (TCEP). This makes BCN a more suitable choice for intracellular studies or experiments that require a reducing environment. Conversely, DBCO shows instability in the presence of TCEP over a 24-hour period. Both linkers have limitations under acidic conditions, with DBCO being prone to rearrangement and BCN being labile and potentially forming inactive species.
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN is significantly more stable in the presence of this common intracellular antioxidant. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | BCN is the preferred choice when reducing conditions are necessary. |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time, especially when stored. | Generally stable. | DBCO's reactivity can diminish over a month at -20°C due to oxidation and hydration. |
| Acidic Conditions | Prone to rearrangement. | Labile, can form inactive species. | Both linkers exhibit limited stability in acidic environments. |
Table 2: Comparative stability of DBCO and BCN linkers under various experimental conditions.
Physicochemical Properties
The inherent physical and chemical characteristics of DBCO and BCN can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate. BCN is smaller and less lipophilic (more hydrophilic) than DBCO. The smaller size of BCN can be advantageous in minimizing steric hindrance and reducing the potential for disruption of biomolecule function. Furthermore, the lower hydrophobicity of BCN can improve the solubility of the conjugate and reduce non-specific binding. The symmetrical structure of BCN also prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.
| Property | DBCO | BCN | Implications for Bioconjugation |
| Molecular Size | Larger | Smaller | BCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function. |
| Lipophilicity/ Hydrophilicity | More lipophilic / hydrophobic | Less lipophilic / more hydrophilic | BCN can improve the solubility and reduce non-specific binding of the resulting conjugate. |
| Symmetry | Asymmetric | Symmetric | BCN's symmetry leads to the formation of a single product isomer, ensuring product homogeneity. |
Table 3: Comparison of the physicochemical properties of DBCO and BCN.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for comparing the efficiency of these linkers and a representative signaling pathway where they are commonly employed.
Caption: Experimental workflow for comparing DBCO and BCN reaction efficiency.
Caption: Labeling a GPCR signaling pathway with DBCO or BCN probes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of DBCO and BCN in copper-free click chemistry.
General Protocol for Antibody Labeling with DBCO-NHS or BCN-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO- or BCN-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester or BCN-NHS ester stock solution (10 mM in anhydrous DMSO).
-
Azide-modified molecule of interest.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns (e.g., 7k MWCO).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Activation Reaction:
-
Bring the DBCO-NHS or BCN-NHS ester vial to room temperature before opening.
-
Add a 20-30 fold molar excess of the DBCO-NHS or BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO- or BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired reaction buffer for the subsequent click reaction.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule to the purified DBCO- or BCN-labeled antibody. A 2-4 fold molar excess of the azide-containing molecule is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Analysis and Purification of the Conjugate:
-
Analyze the conjugation efficiency by SDS-PAGE, where a shift in the molecular weight of the antibody should be observed.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Protocol for Determining Second-Order Rate Constants by UV-Vis Spectroscopy
This protocol is suitable for determining the reaction kinetics of DBCO with an azide, as DBCO has a characteristic UV absorbance at approximately 309 nm that disappears upon reaction.
Materials:
-
DBCO-containing molecule.
-
Azide-containing molecule.
-
Reaction buffer (e.g., PBS or a specified solvent system).
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO reagent (typically ~309 nm).
-
Reagent Preparation:
-
Prepare stock solutions of the DBCO and azide reagents in the chosen reaction buffer.
-
To ensure pseudo-first-order kinetics, the concentration of the azide should be in large excess (at least 10-fold) compared to the DBCO concentration.
-
-
Data Acquisition:
-
In a quartz cuvette, mix the reaction buffer and the azide stock solution. Use this mixture to zero the spectrophotometer.
-
Initiate the reaction by adding the DBCO stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction has reached completion.
-
-
Data Analysis:
-
Convert the absorbance values to DBCO concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the DBCO reagent.
-
Plot the natural logarithm of the DBCO concentration versus time. The plot should be linear for a pseudo-first-order reaction.
-
The negative of the slope of this line gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
-
Conclusion
The choice between DBCO and BCN for copper-free click chemistry is not a matter of one being universally superior to the other, but rather a decision that should be guided by the specific requirements of the application. DBCO is the reagent of choice when rapid reaction kinetics are the primary concern, particularly with aliphatic azides. However, for applications demanding enhanced stability in the presence of thiols or reducing agents, or for conjugates where lower hydrophobicity and a smaller molecular footprint are critical, BCN presents a compelling alternative. By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal strained alkyne to achieve their scientific objectives.
References
A Comparative Guide to the In Vivo versus In Vitro Stability of DBCO-PEG2-Amine Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides an objective comparison of the in vivo and in vitro stability of conjugates formed using the popular DBCO-PEG2-amine linker. By examining the stability of the constituent chemical moieties and presenting supporting experimental data, this document aims to inform the design and application of these important bioconjugation reagents.
Dibenzocyclooctyne (DBCO) linkers are central to copper-free click chemistry, enabling the efficient and specific conjugation of molecules under physiological conditions. The this compound linker combines the highly reactive DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) with a short polyethylene glycol (PEG) spacer and a terminal primary amine. This amine group is readily conjugated to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The overall stability of the final bioconjugate is therefore dependent on the integrity of both the triazole ring formed during the click reaction and the amide bond, as well as the behavior of the DBCO and PEG components in biological environments.
Data Presentation: A Quantitative Comparison of Linker Stability
The stability of a bioconjugate is not solely dependent on a single linkage but is a composite of its components' resistance to degradation. The following tables summarize quantitative data on the stability of the key chemical bonds and moieties found in a typical this compound conjugate, comparing their performance in different environments.
Table 1: Comparative Stability of Key Linkages in Bioconjugates
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The triazole linkage is generally stable to hydrolysis. However, the DBCO group's hydrophobicity can contribute to aggregation and faster clearance. The cyclooctyne ring can be susceptible to reaction with thiols like glutathione (GSH).[1] |
| Amide Bond | NHS Ester + Amine | Very High[1] | Amide bonds are generally very stable under physiological conditions and are resistant to hydrolysis in the absence of specific enzymes (proteases).[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to premature drug release. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | Bicyclononyne (BCN) is generally more stable to thiols like GSH compared to DBCO. |
Table 2: Influence of Biological Matrix on Conjugate Stability
| Assay Type | Biological Matrix | Key Findings & Implications for this compound Conjugates |
| In Vitro | Plasma/Serum | Traditionally used for stability assessment. However, may not fully recapitulate the in vivo environment as it lacks blood cells. Discrepancies between in vitro plasma stability and in vivo outcomes have been observed. |
| In Vitro | Whole Blood | Shows a better correlation with in vivo stability for many antibody-drug conjugates (R² = 0.87 for whole blood vs. R² = 0.34 for unfrozen plasma in one study). This suggests that red blood cells and other cellular components may play a role in the metabolism or degradation of conjugates. |
| In Vivo | Preclinical Models (e.g., mice, rats) | Provides the most relevant data on the overall stability, pharmacokinetics, and biodistribution of the conjugate. Factors such as enzymatic degradation, clearance by the reticuloendothelial system, and off-target accumulation can be assessed. The hydrophobicity of the DBCO moiety may lead to increased accumulation in organs like the liver and spleen. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate stability. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Serum/Whole Blood Stability Assay using LC-MS
Objective: To determine the rate of degradation of a this compound conjugate in a biological fluid over time.
Materials:
-
Bioconjugate of interest
-
Pooled human or mouse serum/whole blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Liquid chromatography-mass spectrometry (LC-MS) system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum or whole blood to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate the serum/whole blood and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To precipitate proteins, add three volumes of cold acetonitrile to the serum/whole blood sample aliquots. For the PBS control, dilute with the mobile phase.
-
Vortex and then centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Collect the supernatant and inject it into the LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluent by mass spectrometry to identify and quantify the intact bioconjugate and any degradation products.
-
-
Data Analysis:
-
The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.
-
The degradation half-life can be determined by plotting the percentage of intact conjugate versus time.
-
Protocol 2: In Vivo Pharmacokinetic and Stability Study in a Mouse Model
Objective: To determine the circulation half-life and identify major degradation products of a this compound conjugate in a living organism.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., BALB/c mice)
-
ELISA or other suitable analytical method to quantify the total conjugate
-
LC-MS for identifying degradation products
Procedure:
-
Administration:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of mice.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Process the blood to obtain plasma or serum.
-
-
Quantification of Total Conjugate:
-
Use an ELISA or a similar sensitive method to quantify the concentration of the intact conjugate in the plasma/serum samples at each time point.
-
-
Analysis of Degradation Products:
-
For selected time points, use LC-MS to analyze the plasma/serum samples to identify and quantify any degradation products.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the intact conjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and experimental workflows discussed in this guide.
References
A Researcher's Guide to Assessing the Purity and Quality of Commercial DBCO-PEG2-amine
For researchers, scientists, and drug development professionals utilizing click chemistry and bioconjugation, the purity and quality of reagents are paramount. Dibenzocyclooctyne (DBCO) linkers, such as DBCO-PEG2-amine, are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to their high reactivity and biocompatibility. However, the quality of commercially available this compound can vary, impacting experimental reproducibility and the efficacy of the final conjugate. This guide provides a framework for assessing the purity and quality of commercial this compound, offering a comparison of analytical methods and supporting experimental protocols.
Key Quality Attributes of this compound
The quality of this compound is determined by several key parameters:
-
Purity: The percentage of the desired this compound molecule in the commercial product. Impurities can arise from the synthetic process and may include starting materials, side-products, or isomers.
-
Identity: Confirmation of the correct chemical structure and molecular weight.
-
Reactivity: The functional integrity of both the DBCO and the amine groups, which is critical for successful bioconjugation.
Comparative Analysis of Commercial this compound
| Supplier | Stated Purity | Analytical Methods Mentioned |
| Supplier A | >98% | ¹H NMR, LC-MS, HPLC |
| Supplier B | >95% | ¹H NMR, HPLC |
| Supplier C | >99% | ¹H NMR, LC-MS |
| Supplier D | ≥95% | Not specified |
Note: This table is a generalized representation. Researchers should always refer to the specific documentation provided by the supplier for the particular lot of the reagent.
Experimental Protocols for Quality Assessment
A comprehensive assessment of this compound involves a combination of analytical techniques to confirm its identity, purity, and functional reactivity.
Structural Integrity and Purity Assessment
a) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for confirming the chemical structure of this compound and identifying potential organic impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Chemical Shifts: Compare the observed chemical shifts of the protons with the expected values for the DBCO, PEG, and amine moieties. Key signals to look for include the aromatic protons of the DBCO group, the methylene protons of the PEG linker, and the protons adjacent to the amine group.
-
Integration: The ratio of the integrated peak areas should correspond to the number of protons in each part of the molecule.
-
Impurities: Look for any unexpected peaks that may indicate the presence of residual solvents, starting materials, or side-products.
-
b) High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound by separating it from non-volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV detection at a wavelength where the DBCO moiety absorbs (around 309 nm) is ideal.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main product by the total peak area of all components in the chromatogram.
c) Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., acetonitrile/water for electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum using an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the protonated molecule [M+H]⁺.
Functional Reactivity Assessment
a) DBCO Group Reactivity Assay
The reactivity of the DBCO group can be assessed by reacting it with an azide-containing fluorescent probe and monitoring the reaction progress.
Experimental Protocol:
-
Reaction Setup: In a microplate well, mix a known concentration of this compound with an excess of an azide-functionalized fluorophore (e.g., Azide-Fluor 488) in a suitable buffer (e.g., PBS, pH 7.4).
-
Monitoring: Monitor the decrease in the fluorescence of the azide probe over time using a fluorescence plate reader. The consumption of the azide corresponds to its reaction with the DBCO group.
-
Alternative Monitoring: The reaction can also be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at around 309 nm.[1]
b) Amine Group Reactivity Assay
The reactivity of the primary amine can be quantified using a colorimetric assay, such as the ninhydrin or fluorescamine assay.
Experimental Protocol (Fluorescamine Assay):
-
Standard Curve: Prepare a standard curve using a known concentration of a primary amine standard (e.g., glycine).
-
Sample Reaction: React a known concentration of this compound with fluorescamine in a suitable buffer (e.g., borate buffer, pH 9.0). Fluorescamine reacts with primary amines to produce a fluorescent product.[2]
-
Quantification: Measure the fluorescence of the reaction product and determine the concentration of reactive amine groups by comparing it to the standard curve.
Visualizing Experimental Workflows
Caption: Workflow for assessing the purity and quality of this compound.
Logical Relationships in Quality Assessment
Caption: Relationship between quality parameters and experimental outcome.
Conclusion
A thorough assessment of the purity and quality of commercial this compound is crucial for the success of bioconjugation experiments. By employing a multi-faceted analytical approach encompassing NMR, HPLC, and mass spectrometry, researchers can confidently verify the identity and purity of their reagents. Furthermore, functional assays provide an essential confirmation of the reactivity of the DBCO and amine moieties. While direct comparative data from suppliers may be limited, the implementation of these in-house quality control measures will empower researchers to select high-quality reagents, leading to more reliable and reproducible scientific outcomes.
References
The Impact of PEG Spacer Length on the Reaction Kinetics of DBCO-Amine Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, the choice of linker can significantly influence conjugation efficiency and the properties of the final bioconjugate. This guide provides a comparative analysis of the reaction kinetics of dibenzocyclooctyne-polyethylene glycol-amine (DBCO-PEG-amine) linkers, focusing on how the length of the PEG spacer can modulate the rate of strain-promoted azide-alkyne cycloaddition (SPAAC).
The inclusion of a PEG spacer in DBCO-amine linkers is primarily intended to enhance aqueous solubility and reduce steric hindrance, thereby facilitating more efficient conjugation.[1][2] While it is generally accepted that PEGylation is beneficial, direct quantitative comparisons of reaction kinetics across a range of PEG lengths are not extensively documented in peer-reviewed literature. However, available data demonstrates that the presence of a PEG linker can significantly accelerate reaction rates compared to non-PEGylated counterparts.
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants (M⁻¹s⁻¹) for the reaction of these two linkers with two different azide partners in both PBS and HEPES buffer at pH 7.
| Linker | Azide Partner | Buffer | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| DBCO-Her (No PEG) | Azide 4 | PBS | Value not explicitly provided, but lower than DBCO-PEG5-Her |
| DBCO-PEG5-Her | Azide 4 | PBS | Increased by 29% compared to Azide 5 [3] |
| DBCO-Her (No PEG) | Azide 5 | PBS | Value not explicitly provided, but lower than DBCO-PEG5-Her |
| DBCO-PEG5-Her | Azide 5 | PBS | 0.18 - 0.37 (range for all conditions) [3] |
| DBCO-Her (No PEG) | Azide 4 | HEPES | Value not explicitly provided, but lower than DBCO-PEG5-Her |
| DBCO-PEG5-Her | Azide 4 | HEPES | Increased by 53% compared to DBCO-Her |
| DBCO-Her (No PEG) | Azide 5 | HEPES | Value not explicitly provided, but lower than DBCO-PEG5-Her |
| DBCO-PEG5-Her | Azide 5 | HEPES | Increased by 69% compared to Azide 5 with DBCO-Her |
Note: The study emphasized the relative rate increases, and for proprietary reasons, some absolute values were not provided. The provided range for DBCO-PEG5-Her encompasses all tested conditions.
This data clearly indicates that the presence of a PEG5 linker enhances the reaction kinetics. The hydrophilic nature of the PEG linker is suggested to improve the solubility of the DBCO-modified antibody, which in turn increases the probability of successful collisions between the reactive groups, leading to accelerated reaction kinetics.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction kinetics of DBCO-PEG-amine linkers.
General Protocol for DBCO-Amine Conjugation and Kinetic Analysis
This protocol outlines the steps for conjugating a DBCO-PEG-amine linker to a protein and subsequently determining the reaction kinetics with an azide-containing molecule.
Materials:
-
DBCO-PEG-amine linker (e.g., DBCO-PEG4-amine, DBCO-PEG5-amine)
-
Amine-containing protein (e.g., antibody)
-
Azide-containing molecule
-
Activation reagents (e.g., EDC, Sulfo-NHS if starting with a carboxylated linker)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Activation of DBCO-Linker (if necessary): If using a DBCO-PEG-acid linker, activate the carboxylic acid group using EDC and Sulfo-NHS.
-
Conjugation of DBCO-Linker to Protein: Add a 5-20 fold molar excess of the activated DBCO-PEG-linker to the protein solution. Incubate for 1-2 hours at room temperature.
-
Purification of DBCO-labeled Protein: Remove excess, unreacted linker using a spin desalting column or dialysis.
-
Kinetic Analysis via UV-Vis Spectroscopy:
-
Determine the UV-Vis spectrum of the purified DBCO-labeled protein to identify the maximum absorbance wavelength (λmax) of the DBCO group (typically around 309 nm).
-
In a quartz cuvette, mix a known concentration of the DBCO-labeled protein with a known concentration of the azide-containing molecule in the desired reaction buffer.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the DBCO group over time at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).
-
-
Data Analysis: The second-order rate constant (k) can be calculated from the absorbance data using appropriate kinetic models.
Visualizing the Conjugation Workflow
The following diagrams illustrate the key processes involved in the conjugation and analysis of DBCO-PEG-amine linkers.
References
Evaluating the Potential Immunogenicity of DBCO-PEG2-Amine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that can impact the efficacy and safety of a therapeutic. The dibenzocyclooctyne-polyethylene glycol-amine (DBCO-PEG2-amine) linker is frequently employed in copper-free click chemistry for the facile conjugation of molecules. While offering advantages in terms of reaction efficiency and stability, a thorough evaluation of its potential immunogenicity is paramount. This guide provides an objective comparison of this compound conjugates with other alternatives, supported by established experimental principles and data from related PEGylated molecules.
The immunogenicity of a bioconjugate is a complex phenomenon influenced by multiple factors, including the properties of the conjugated molecule, the linker itself, and the host's immune system. With PEGylated therapeutics, two primary concerns are the generation of anti-PEG antibodies and the activation of the complement system.[1][2][3]
Data Presentation: Comparative Analysis of Linker Immunogenicity
The following tables summarize the potential immunogenic profiles of this compound in comparison to longer-chain PEG linkers and alternative non-PEG linkers. It is important to note that direct quantitative data for this compound is limited; therefore, some comparisons are based on established principles of PEG immunogenicity.[4][5]
Table 1: Comparison of Anti-PEG Antibody Induction Potential
| Feature | This compound | Long-Chain mPEG (e.g., 2kDa, 5kDa) | Alternative Linkers (e.g., Polysarcosine, Polypeptides) |
| PEG Component | Very short chain (2 ethylene glycol units) | Long polymer chain | No PEG component |
| Reported Immunogenicity | Data not widely available; theorized to be low due to short chain length. | Known to induce anti-PEG IgM and IgG antibodies. | Generally considered to have low to no immunogenicity. |
| Pre-existing Antibodies | Potential for cross-reactivity with antibodies against longer PEG chains is possible but likely low. | A significant portion of the population has pre-existing anti-PEG antibodies. | No known pre-existing antibodies. |
| Accelerated Blood Clearance (ABC) | Potential for ABC if significant anti-PEG antibody binding occurs, though less likely than with long-chain PEGs. | A well-documented phenomenon with repeated administration of PEGylated nanoparticles and proteins. | Not susceptible to PEG-mediated ABC. |
Table 2: Comparison of Complement Activation Potential
| Feature | This compound Conjugate | Long-Chain PEG Conjugate | Alternative Linker Conjugate |
| Mechanism | Potential for activation via classical, alternative, or lectin pathways, though the short PEG chain may limit this. | Can activate the complement system, with the pathway depending on PEG density and conformation. | Dependent on the specific linker and conjugated molecule. |
| Role of Anti-PEG Antibodies | Anti-PEG antibodies, if they bind, can enhance complement activation. | The presence of anti-PEG IgM is a strong trigger for the classical complement pathway. | Not susceptible to antibody-mediated complement activation via anti-PEG antibodies. |
| Surface Shielding | Minimal shielding effect due to the short linker length. | Provides a hydrophilic shield that can reduce protein opsonization and complement recognition to some extent. | Properties vary; some alternatives like polysarcosine also provide a hydrophilic shield. |
Experimental Protocols
To experimentally evaluate the immunogenicity of a novel bioconjugate synthesized using this compound, a series of in vitro and in vivo assays should be performed.
Anti-PEG Antibody Detection by ELISA
This protocol is designed to detect and quantify anti-PEG antibodies (IgM and IgG) in serum samples from animals treated with the this compound conjugate.
Materials:
-
This compound conjugated to a carrier protein (e.g., KLH)
-
Control unconjugated carrier protein
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Serum samples (from treated and control animals)
-
HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 100 µL of the DBCO-PEG2-KLH conjugate (10 µg/mL in Coating Buffer) and the unconjugated KLH control. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Serially dilute the serum samples in Blocking Buffer and add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgM or IgG (diluted in Blocking Buffer) to the appropriate wells. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
In Vitro Complement Activation Assay
This protocol measures the generation of the soluble terminal complement complex (sC5b-9) in human serum as an indicator of complement activation.
Materials:
-
This compound conjugate
-
Normal human serum (NHS)
-
Veronal buffer with 0.1% gelatin (GVB++)
-
Positive control (e.g., Zymosan)
-
Negative control (buffer)
-
sC5b-9 ELISA kit
-
Microplate reader
Procedure:
-
Prepare different concentrations of the this compound conjugate in GVB++.
-
In a microcentrifuge tube, mix 20 µL of NHS with 80 µL of the conjugate solution (or controls).
-
Incubate the mixture at 37°C for 30 minutes to allow for complement activation.
-
Stop the reaction by adding an equal volume of ice-cold buffer containing a complement inhibitor (e.g., EDTA).
-
Measure the concentration of sC5b-9 in the samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Compare the levels of sC5b-9 generated by the conjugate to the positive and negative controls.
Mandatory Visualizations
Caption: Workflow for assessing the immunogenicity of this compound conjugates.
Caption: Potential pathways of immune recognition for this compound conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DBCO-PEG2-Amine Versus Other Crosslinkers for Next-Generation ADC Development
For researchers, scientists, and drug development professionals, the judicious selection of a crosslinker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, profoundly influences the ADC's stability, efficacy, pharmacokinetic profile, and overall safety. This guide provides an objective comparison of DBCO-PEG2-amine with other prevalent crosslinkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Dibenzocyclooctyne (DBCO) linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a powerful tool in ADC development. Their utility stems from the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free "click chemistry" reaction offers high specificity and efficiency under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The inclusion of a short PEG2 spacer in this compound is intended to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.
This guide will delve into a comparative analysis of this compound against more traditional crosslinkers, such as those based on maleimide chemistry, and explore the impact of PEG chain length on ADC performance.
Comparative Analysis of Crosslinker Performance
The selection of a crosslinking strategy has a direct impact on the physicochemical properties, stability, and in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data comparing different linker technologies.
Table 1: Physicochemical and Stability Comparison
The use of DBCO-based linkers via copper-free click chemistry can lead to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR) compared to traditional maleimide-based conjugation.[1] This homogeneity is a critical quality attribute for ADCs. Furthermore, the stability of the linker is paramount to prevent premature payload release in circulation.
| Feature | ADC-DBCO (DBCO-PEG-Amine) | ADC-Maleimide (e.g., SMCC) | Reference |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition | [1] |
| Homogeneity (DAR) | High, well-defined | Heterogeneous mixture of species | [1] |
| Plasma Stability | High | Susceptible to retro-Michael reaction, leading to payload deconjugation | [2] |
| Stability in presence of GSH | Generally stable | Can undergo exchange with thiol-containing molecules like albumin | [2] |
Table 2: In Vitro Cytotoxicity Comparison
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. The choice of linker can influence how efficiently the payload is delivered and released within the target cancer cell.
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| ADC-DBCO-Payload | Antigen-Positive | Potent and target-specific | |
| ADC-Maleimide-Payload | Antigen-Positive | Potent and target-specific | |
| ADC-DBCO-Payload | Antigen-Negative | Significantly higher than in antigen-positive cells | |
| ADC-Maleimide-Payload | Antigen-Negative | Significantly higher than in antigen-positive cells |
Table 3: Pharmacokinetic Profile Comparison
The pharmacokinetic (PK) properties of an ADC, such as its clearance rate and half-life, are significantly influenced by the linker. Hydrophilic linkers like those containing PEG can improve the PK profile.
| Linker Type | Clearance Rate | Half-life | Reference |
| DBCO-PEG-Linker | Lower clearance, especially with longer PEG chains | Longer half-life | |
| Maleimide-Linker | Faster clearance | Shorter half-life | |
| No PEG Linker | High | - | |
| PEG2 Linker | Moderate | - | |
| PEG4 Linker | Lower | - | |
| PEG8 Linker | Low | - | |
| PEG12 Linker | Low | - | |
| PEG24 Linker | Low | - |
Note: The data presented are representative compilations from various studies and the exact values can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with different linkers to determine purity, drug-to-antibody ratio (DAR), and aggregation.
Methodology:
-
Antibody Modification:
-
For DBCO conjugation: Introduce an azide group onto the antibody through enzymatic or chemical methods.
-
For maleimide conjugation: Partially reduce the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.
-
-
Drug-Linker Preparation:
-
Synthesize the this compound or maleimide-linker construct with the desired cytotoxic payload.
-
-
Conjugation:
-
Mix the modified antibody with the activated drug-linker and incubate to allow for covalent bond formation.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload using size-exclusion chromatography (SEC).
-
-
Characterization:
-
DAR Determination: Use hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation Analysis: Assess by SEC.
-
Identity and Integrity Confirmation: Use mass spectrometry.
-
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.
-
At various time points, collect aliquots of the plasma sample.
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples and collect the supernatant containing the free payload.
-
Quantify the amount of released free payload using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the ADC constructs.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, the concentration of the ADC that inhibits cell growth by 50%.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of the ADC in an animal model.
Methodology:
-
Administer the ADC intravenously to a suitable animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points post-injection.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody and the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing the Workflow and Mechanism
To better understand the processes involved in ADC development and their mechanism of action, the following diagrams have been generated using Graphviz.
References
Validating Site-Specific Protein Modification: A Comparative Guide to DBCO-PEG2-Amine Chemistry
The precise, covalent attachment of functional molecules to proteins is a critical technique in modern biological research and therapeutic development. Among the advanced methods for achieving this, bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool. This guide provides an objective comparison of protein modification using dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG2-amine variants, against other common bioconjugation techniques, supported by experimental data and detailed protocols for validation.
The DBCO-Azide "Click Chemistry" Workflow
The core of this modification strategy is a two-step "tag-and-modify" process.[1] First, a protein is "tagged" with a DBCO group. This is typically achieved by reacting primary amines on the protein, such as the side chains of lysine residues, with an amine-reactive DBCO-linker (e.g., DBCO-PEG-NHS Ester).[1][2][3] The resulting DBCO-labeled protein can then be "modified" by reacting it with a molecule of interest that has been functionalized with an azide group.[4]
The key advantage of this SPAAC reaction is its bioorthogonality; the DBCO and azide groups are abiotic and react specifically with each other under mild, physiological conditions without the need for a cytotoxic copper catalyst. This specificity minimizes off-target labeling in complex biological systems.
Caption: General workflow for site-specific protein modification using amine-reactive DBCO.
Quantitative Comparison of Bioconjugation Methods
The selection of a protein modification strategy depends on factors like the desired site of conjugation, required efficiency, and tolerance for specific reaction conditions. The following table provides a quantitative comparison between SPAAC (using DBCO) and other widely used methods.
| Method | Target Residue(s) | Molar Excess of Reagent | Typical Reaction Time | Reported Efficiency | Catalyst Required? |
| DBCO-Azide (SPAAC) | Lysine (via NHS ester), Cysteine, Unnatural Amino Acids | 1.5 to 10-fold (azide molecule) | 2 - 12 hours | >90-95% | No |
| Maleimide-Thiol | Cysteine | 10 to 20-fold | 1 - 4 hours | ~90% | No |
| Cu-Catalyzed (CuAAC) | Azide or Alkyne-modified residues | 5 to 10-fold | 1 - 4 hours | >95-98% | Yes (Copper I) |
| Sortase-Mediated Ligation | C-terminal LPXTG motif & N-terminal Glycine | 1:1 (substrate:nucleophile) | 10 - 12 hours | >90% | Yes (Sortase enzyme) |
Application Workflow: Antibody-Drug Conjugate (ADC) Internalization
A primary application for site-specific modification is the creation of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the signaling pathway from cell surface binding to payload release, a critical process for the therapeutic efficacy of ADCs.
Caption: Signaling pathway of antibody-drug conjugate (ADC) internalization and action.
Experimental Protocols
Reproducibility is essential for the validation of any labeling protocol. The following sections provide detailed methodologies for protein modification using DBCO-PEG-NHS ester and a summary of a common alternative method.
Protocol 1: Protein Labeling with DBCO-PEG-NHS Ester
This protocol details the conjugation of a DBCO moiety to a protein by targeting primary amines.
Materials:
-
Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-PEG-NHS Ester (or TFP Ester).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for purification.
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) must be avoided.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS Ester in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
-
Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO reagent solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted DBCO reagent using a spin desalting column or size-exclusion chromatography, exchanging the protein into a suitable storage buffer.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) for protein concentration and ~309 nm (A309) for DBCO concentration.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), adjusting for the DBCO's contribution to absorbance at 280 nm if necessary.
-
Calculate the Degree of Labeling (DOL), which represents the average number of DBCO molecules per protein, using the ratio of the molar concentrations of DBCO and the protein.
-
Protocol 2: Alternative Method - Maleimide-Thiol Conjugation
This well-established method targets the thiol group of cysteine residues.
Materials:
-
Protein containing at least one accessible cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Maleimide-functionalized reagent.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure Summary:
-
Reduction of Disulfides (if necessary): If the target cysteine is in a disulfide bond, the protein must first be treated with a reducing agent (e.g., DTT or TCEP) and purified to expose the free thiol.
-
Reaction: Dissolve the maleimide reagent in DMSO or DMF and add a 10- to 20-fold molar excess to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Purification: Purify the conjugate using a desalting column to remove unreacted maleimide reagent.
Conclusion
Site-specific protein modification using DBCO-PEG linkers via SPAAC offers a highly specific, efficient, and bioorthogonal method for creating protein conjugates. Its primary advantage lies in the ability to perform the final "click" step in complex biological environments without a toxic catalyst, making it ideal for live-cell labeling and the development of sensitive therapeutics like ADCs. While alternatives like maleimide chemistry offer faster kinetics for cysteine-specific labeling, and enzymatic methods provide unparalleled site-specificity, the DBCO-azide reaction provides a robust and versatile balance of reactivity, specificity, and biocompatibility, particularly when targeting amine residues for initial functionalization. The choice of method should be guided by the specific protein, the desired location of the modification, and the final application of the conjugate.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DBCO-PEG2-amine
Essential guidelines for the safe and compliant disposal of DBCO-PEG2-amine, a key reagent in bioconjugation and drug development. This document provides immediate, actionable safety and logistical information to ensure the responsible management of this chemical waste.
Researchers and scientists handling this compound must adhere to stringent disposal protocols to mitigate environmental impact and ensure laboratory safety. While specific safety data sheets (SDS) for this compound are not always readily available, guidance from closely related compounds, such as DBCO-PEG4-amine, and general principles for polyethylene glycol (PEG) and amine-containing chemicals provide a comprehensive framework for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Lab Coat: To shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct dermal contact.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical and marked with its full name. Do not mix with other solid waste unless compatibility is confirmed.
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a separate, leak-proof container designated for non-halogenated organic waste. The container should be clearly labeled with the chemical name and solvent used. It is crucial to avoid mixing with aqueous waste or other incompatible chemical streams.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound must be disposed of in a designated solid chemical waste container.
-
-
Containerization and Storage:
-
Use robust, chemically resistant containers with secure lids to prevent leaks and spills.
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the disposal service with the full chemical name and any available safety information.
-
Important Considerations:
-
Do not dispose of this compound, in either solid or liquid form, down the drain. While the polyethylene glycol (PEG) component is biodegradable, the overall compound should be treated as chemical waste to avoid potential environmental contamination.[1]
-
Amine Compound Precautions: As an amine-containing compound, this compound waste should be segregated from acids and oxidizing agents to prevent potentially hazardous reactions.[2]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key disposal parameters for different forms of this compound waste.
| Waste Type | Container | Segregation Category | Disposal Method |
| Solid this compound | Sealed, labeled, chemically compatible container | Solid Chemical Waste | Licensed Chemical Waste Disposal Service |
| This compound Solutions | Sealed, labeled, leak-proof container | Non-Halogenated Organic Waste | Licensed Chemical Waste Disposal Service |
| Contaminated Labware | Designated solid chemical waste container | Solid Chemical Waste | Licensed Chemical Waste Disposal Service |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
References
Personal protective equipment for handling DBCO-PEG2-amine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling DBCO-PEG2-amine, a heterobifunctional linker used in bioconjugation and other applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of the reagent.
Personal Protective Equipment (PPE)
Given that this compound contains an amine functional group, it should be handled with care, as amine compounds can be corrosive and potentially toxic.[1][2] The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3] | Protects eyes and face from splashes of the chemical, which may be corrosive or irritating. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant or 100% cotton lab coat should be worn.[2] Closed-toe shoes and long pants are required. | Prevents skin contact with the chemical. Nitrile gloves are a common choice for laboratories and offer protection against incidental exposure. A lab coat protects against spills and contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. | Minimizes the risk of inhaling the compound, which is a potential route of exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C, protected from light and moisture. Some sources suggest storage under an inert atmosphere like Argon or Nitrogen.
-
The product is generally stable at room temperature for short periods, such as during shipping.
2. Preparation for Use:
-
Before opening, allow the container to slowly warm to room temperature to prevent condensation, as PEGylated reagents can be sensitive to moisture.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above before entering the designated work area.
3. Handling and Use:
-
All manipulations of this compound should be performed within a certified chemical fume hood.
-
Carefully dispense the required amount, avoiding the generation of dust or aerosols.
-
If creating a stock solution, use a dry, water-miscible organic solvent such as DMSO or DMF.
-
Keep the container tightly closed when not in use.
4. Post-Experiment Procedures:
-
Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE, removing gloves first using a technique that avoids skin contact with the outer contaminated surface.
5. Spill Response:
-
Ensure a chemical spill kit appropriate for amines is readily available.
-
In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
